ZINC ion
Description
Structure
2D Structure
Properties
IUPAC Name |
zinc(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Zn/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFCDOFLOPIGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920495 | |
| Record name | Zinc (II) cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zinc | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23713-49-7, 1492823-75-2, 7440-66-6 | |
| Record name | Zinc(2+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23713-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023713497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velmanase alfa [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492823752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc cation | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14532 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc (II) cation | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINC CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13S1S8SF37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zinc | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
419.5 °C | |
| Record name | Zinc | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015532 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Coordination Chemistry of Zinc Ions in Biological Environments
Speciation of Zinc Ions in Physiological Milieus
The speciation of zinc ions in biological environments is complex and tightly regulated, involving a dynamic interplay between protein-bound zinc and a small pool of non-protein bound, or "free," zinc nih.govkcl.ac.uknih.govresearchgate.netnih.govmdpi.comrsc.orgnih.gov. While the total intracellular zinc concentration can be in the range of 0.1–0.5 mM, the concentration of loosely bound, exchangeable "free" zinc ions in the cytosol is remarkably low, typically in the picomolar to low nanomolar range (e.g., 10⁻⁹ to 10⁻¹² M) researchgate.netmdpi.commdpi.comrsc.orgnih.govmdpi.com. This picomolar concentration is critical for cellular signaling, as even nanomolar concentrations can induce cell death in cell cultures nih.govmdpi.commdpi.com.
The distribution and chemical form of zinc ions are highly dependent on factors such as pH, the presence of inorganic and organic anions, and the availability of various low molecular weight (LMW) ligands nih.govkcl.ac.uknih.govresearchgate.netindustrialchemicals.gov.auresearchgate.nettandfonline.com. In freshwaters, for instance, dissolved zinc speciates into hydrated Zn(II) ions, zinc carbonates, hydroxides, and sulfates, with the hydrated Zn(II) ion being most prominent at low pH industrialchemicals.gov.au. In physiological milieus, LMW ligands like water, ATP, glutathione (B108866), and citrate (B86180) are highly relevant to zinc's biology and contribute to its speciation kcl.ac.uknih.govresearchgate.netmdpi.comindustrialchemicals.gov.au. The concentration of free Zn(II) in saliva, for example, decreases sharply as pH increases above 6, with various ternary and quaternary complexes predominating at neutral pH researchgate.nettandfonline.com. Cellular zinc buffering, analogous to proton buffering, is crucial for maintaining zinc metallostasis and distinguishing essential from toxic actions of zinc nih.gov.
The estimated concentrations of labile (exchangeable) zinc in different cellular compartments highlight the precise control over zinc homeostasis:
| Cellular Compartment | Estimated Labile Zinc Concentration | Citation |
| Erythrocytes | 24 pM | mdpi.com |
| Peripheral Venous Blood Monocytes | 0.17–2.5 nM | mdpi.com |
| Lymphocytes | 0.35–4.4 nM | mdpi.com |
| Cytosol (HeLa cells) | 0.13 nM | mdpi.com |
| Endoplasmic Reticulum (ER) | 14 pM | mdpi.com |
| Mitochondria | 60 pM | mdpi.com |
| Nucleus | 0.11 nM | mdpi.com |
| Golgi Apparatus | 25 nM | mdpi.com |
| Cellular Vesicles | Higher concentrations | rsc.orgmdpi.com |
Ligand Preferences and Coordination Geometries within Metalloproteins
Zinc ions exhibit significant flexibility in their coordination due to the lack of ligand field stabilization energy, allowing them to adopt various coordination numbers and geometries nih.govoup.comlibretexts.org. In metalloproteins, Zn(II) primarily coordinates with oxygen, nitrogen, and sulfur donor atoms from the side chains of amino acids such as Cysteine (Cys), Histidine (His), Aspartate (Asp), and Glutamate (B1630785) (Glu), along with water molecules nih.govkcl.ac.uknih.govresearchgate.netnih.govmdpi.comacs.orgjussieu.frmdpi.comiucr.org.
The most common coordination numbers for zinc in proteins are four, five, and six, with tetrahedral geometry being the most prevalent oup.comnih.govlibretexts.orgacs.orgjussieu.frmdpi.comiucr.orgnih.govresearchgate.netiucr.org. A statistical analysis of zinc-containing protein structures in the Protein Data Bank (PDB) revealed the following distribution of coordination numbers jussieu.fr:
| Coordination Number | Structural Proteins (%) | Catalytic Proteins (%) |
| 4 | 82 | 58 |
| 5 | 14 | 31 |
| 6 | 4 | 11 |
While tetrahedral coordination is dominant, a significant proportion of zinc ions display higher coordination numbers jussieu.fr. For five-coordinate structures, trigonal bipyramidal and square pyramidal geometries are common, whereas six-coordinate structures typically adopt an octahedral geometry nih.govmdpi.comresearchgate.net. The specific number and type of protein ligands dictate the dynamics and functionality of a given zinc site oup.com.
Cysteine-Mediated Zinc Coordination
Cysteine (Cys) residues are prominent ligands for zinc, particularly in structural zinc sites mdpi.com. Zinc finger proteins, which are a major class of structural zinc sites, often employ Cys-rich motifs (e.g., Cys₂His₂, Cys₃His, Cys₄) to stabilize protein folds oup.commdpi.com. The coordination to zinc helps deprotonate the cysteine thiol, increasing the nucleophilicity of the sulfur atom, which can be important for certain nucleophilic reactions, such as S-alkylation oup.com. In structural sites, zinc is typically bound to four protein ligands, with cysteine being a preferred choice, and usually without bound water molecules mdpi.com.
Histidine-Mediated Zinc Coordination
Histidine (His) is another frequently observed ligand for zinc ions in proteins, coordinating through its imidazole (B134444) nitrogen atom mdpi.comiucr.org. In catalytic zinc sites, Zn(II) is often bound to three protein ligands, with histidine being the most commonly occurring, and the fourth coordination position typically occupied by a water molecule oup.commdpi.com. This water molecule is dynamic and can undergo fast exchange with substrates, a characteristic crucial for catalytic activity oup.comlibretexts.org. Histidine-rich loops in extracellular domains of proteins like ZIP4 have been shown to bind zinc with low micromolar affinity, influencing zinc transport portlandpress.com.
Mixed Ligand Environments in Zinc-Binding Sites
Zinc-binding sites in proteins frequently feature mixed ligand environments, combining various permutations of Cys, His, Asp, Glu, and water molecules researchgate.netmdpi.comacs.orgmdpi.com. This flexibility in ligand choice and coordination geometry allows for a wide range of important biological roles, including catalytic, coactive, and structural functions jussieu.fr. For example, carbonic anhydrase, a well-studied zinc enzyme, typically has a zinc ion coordinated by three histidine residues and a water molecule in its active site oup.com. More complex binuclear sites involving carboxylated lysine (B10760008) residues have also been observed acs.org. The specific combination and arrangement of these ligands determine the unique properties and reactivity of each zinc site within a protein oup.com.
Coordination Dynamics and Ligand Exchange Mechanisms of Zinc Ions
The coordination dynamics of zinc ions are characterized by their kinetic lability, meaning coordinated ligands can exchange rapidly nih.govlibretexts.org. This property is particularly important for zinc's catalytic roles, where rapid ligand exchange facilitates substrate binding and product release nih.govoup.comlibretexts.org. Zinc(II)'s lack of a strong preference for a specific coordination number (four, five, or six) allows for low energetic barriers between these states, enabling fast interconversion and rapid ligand exchange libretexts.org. For instance, a six-coordinate complex can readily dissociate a ligand to form a five-coordinate complex with minimal energy loss, and similarly, a four-coordinate complex can easily accommodate a fifth ligand libretexts.org.
While the coordination chemistry of zinc within stable metalloproteins is relatively well-understood, the mechanisms of ligand exchange and the coordination chemistry of "mobile" zinc ions (those not tightly bound to proteins) are less explored nih.govkcl.ac.uknih.govresearchgate.net. This mobile zinc pool is crucial for regulatory, transport, sensing, and signaling processes, where reversible binding and dissociation are essential nih.govkcl.ac.uknih.govresearchgate.net.
Ligand exchange at zinc sites can be influenced by various physiological factors. Although zinc itself is redox-inert, its ligands can interact with the cellular redox status researchgate.netnih.govmdpi.com. For example, zinc can be released from its binding sites when zinc proteins are exposed to thiol-oxidants, nitric oxide (NO), hydrogen peroxide (H₂O₂), oxidized glutathione, certain other metals, or aldehydes researchgate.netmdpi.com. These interactions highlight the dynamic nature of zinc coordination and its susceptibility to changes in the cellular microenvironment, which can trigger the release or binding of zinc ions to regulate protein function or participate in signaling pathways researchgate.netmdpi.comnih.gov.
Computational and Theoretical Modeling of this compound Interactions
Computational and theoretical modeling offer powerful avenues to investigate the coordination chemistry of zinc ions in biological systems, providing atomic-level details that are often inaccessible through experimental means alone. These methods range from classical simulations to highly accurate quantum mechanical calculations, each with its strengths and limitations.
Computational Methodologies
Molecular Dynamics (MD) Simulations: Classical molecular dynamics (MD) simulations are widely used to study the structural and dynamic properties of zinc-containing proteins and hydrated zinc ions. However, traditional empirical force fields, such as Amber ff14SB and CHARMM27, often struggle to accurately describe the interactions between metal ions and proteins frontiersin.orgchemrxiv.org. A significant challenge arises because these force fields typically represent zinc ions with a fixed +2e charge, leading to an overestimation of electrostatic interactions with charged or polar protein groups frontiersin.orgchemrxiv.org. This can result in unreliable simulation outcomes, such as changes in the this compound's coordination mode from tetrahedral to six-coordinate structures with water molecules infiltrating the binding site frontiersin.org.
To address these limitations, advancements have led to the development of more sophisticated force fields. Polarizable force fields, including the CHARMM-Drude polarizable force field and the AMOEBA model, have shown improved agreement with ab initio results by incorporating quantum effects like polarization and charge transfer, which are crucial for accurately simulating zinc-ligand interactions nih.govacs.orgresearchgate.netnih.gov. Neural network potentials also offer a promising approach, combining the efficiency of classical force fields with the accuracy of quantum chemical methods, capable of accurately describing polarization and charge transfer effects frontiersin.orgbiorxiv.org.
Ab initio molecular dynamics (AIMD) simulations, based on Density Functional Theory (DFT), provide a higher level of accuracy by deriving results directly from electron wavefunctions, making them particularly suited for studying aqueous ionic solutions and capturing quantum mechanical effects like charge transfer and polarization mdpi.comosu.edu. However, AIMD simulations are computationally demanding, limiting their applicability to smaller systems and shorter timescales (e.g., tens of atoms over periods under 1 ns) chemrxiv.orgbiorxiv.orgosu.edu.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches: Hybrid QM/MM methods combine the high accuracy of quantum mechanics (QM) for a chemically active region (e.g., the zinc binding site) with the computational efficiency of molecular mechanics (MM) for the surrounding protein and solvent environment chemrxiv.orgbiorxiv.orgosu.edu. This approach allows for detailed investigation of reaction mechanisms and structural properties in large biological systems. QM/MM simulations have been successfully employed for structural refinement of zinc metalloenzymes, leading to a superior description of crystal structures and more accurate zinc coordination environments compared to purely classical methods nih.govnih.gov. For instance, QM/MM refinement has shown significant lengthening of the average Zn-S distance from 1.44 Å (crystal structure) to a more reasonable 2.27 Å nih.gov.
Density Functional Theory (DFT): DFT calculations are extensively used to investigate the electronic structure, binding energies, and vibrational properties of zinc complexes, including model systems that mimic protein binding sites and metalloenzymes acs.orgacs.orgnih.govaip.orgnih.govresearchgate.net. DFT can provide insights into the metal-binding effects on geometries, atomic charges, and vibrational frequencies of ligands like histidine acs.org. Studies using DFT have explored the inhibition of zinc hydrolases by hydroxamic acids, revealing how water molecules can be incorporated into chelate rings and activated by zinc nih.gov. DFT is also crucial for calculating interaction energies between zinc and its ligands, highlighting the significant impact of ligand types on the relative strength of polarization and electrostatic interactions acs.orgnih.govresearchgate.net.
Machine Learning (ML) and Deep Learning: The growing availability of protein sequence and structural data has spurred the development of machine learning and deep learning methods for predicting zinc-binding sites. These computational tools aim to identify potential zinc-binding residues or sites within proteins, offering faster and more scalable alternatives to experimental methods oup.comrsc.orgoup.combiorxiv.orgnih.gov. Methods like FEATURE and SitePredict use Bayesian classifiers and Random Forest classifiers, respectively, to predict binding sites based on the properties of amino acid residues around zinc ions or diverse ligand residue-based site properties oup.com. More recent approaches, such as Metal3D, exploit 3D convolutional neural networks, and MetaLLM leverages deep transformer models for residue-wise metal ion prediction, addressing challenges like long-term dependency of residues and aiming for higher accuracy oup.combiorxiv.org.
Key Research Findings and Data
Coordination Geometries and Dynamics: Computational studies consistently show that zinc ions exhibit flexible coordination modes. In aqueous solutions, Zn²⁺ typically forms an octahedral six-coordinated complex with water molecules (Zn(H₂O)₆²⁺) frontiersin.orgchemrxiv.orgacs.orgresearchgate.net. In proteins, however, zinc ions predominantly adopt a tetrahedral four-coordinate complex, involving residues such as cysteine (Cys), histidine (His), aspartic acid (Asp), and glutamic acid (Glu) frontiersin.orgchemrxiv.orgacs.orgacs.org. QM/MM molecular dynamics simulations have confirmed the six-fold coordination in hydrated Zn(II) with 100% occurrence, aligning well with experimental and ab initio studies researchgate.net.
Interaction Energies and Binding Affinities: Accurately calculating interaction energies between zinc ions and their biological ligands is critical for understanding binding dynamics and catalytic mechanisms. Classical force fields that neglect or only approximate polarizability have been shown to fail in reproducing even the relative order of quantum mechanical (QM) interaction energies in zinc-ligand complexes frontiersin.orgacs.orgnih.gov. While polarizable force fields like CHARMM-Drude show better agreement, deviations between QM and MM calculations can still be substantial (40–96 kcal/mol) acs.orgnih.gov. QM calculations with continuum solvent representation and energy decomposition analysis have revealed that ligand types significantly influence the strength of polarization and electrostatic interactions, while ligand-ligand interactions generally play a minor role in zinc binding acs.orgnih.gov. Zinc binding can lead to significant stabilization, with interaction energies of approximately -20 kcal/mol for specific interactions in proteins like CzrA, which is sufficient to overcome dynamic instability observed in apo-forms and drive allosteric activation nih.gov.
Structural Refinement and Site Prediction: Computational methods have been instrumental in refining experimentally determined structures and predicting novel zinc-binding sites. QM/MM X-ray refinement has demonstrated improved electron density definition for the this compound and its coordinated sulfur atoms from cysteine residues, correcting initial crystal structure discrepancies. For example, the average Zn-S bond distance improved from 1.44 Å in crystal structures to a more realistic 2.27 Å in QM/MM re-refined structures nih.gov.
The following table summarizes typical bond lengths observed in zinc coordination environments within proteins, as refined or predicted by computational methods:
Table 1: Typical Zinc-Ligand Bond Lengths in Proteins from Computational Studies
| Ligand Type | Bond Length Range (Å) | Coordination Geometry | Source |
| Zn-S (Cys) | 2.2 - 2.4 | Tetrahedral | nih.gov |
| Zn-O (Asp/Glu) | 1.9 - 2.2 | Tetrahedral | nih.gov |
| Zn-N (His) | 2.0 - 2.2 | Tetrahedral | nih.gov |
| Zn-O (Water) | 2.05 - 2.17 (aqueous) | Octahedral | mdpi.com |
Note: The bond lengths are approximate ranges derived from various computational and experimental studies.
Table 2: Coordination Number of Hydrated this compound
| Method | Coordination Number | Source |
| QM/MM-MD | 6 | researchgate.net |
| Classical MD | 5-6 (with 26% 5-fold) | researchgate.net |
| Experimental | 6 | researchgate.net |
| Ab initio MO | 6 | researchgate.net |
Note: The coordination number refers to the number of water molecules directly coordinating the this compound in aqueous solution.
Computational tools for zinc-binding site prediction, such as ZincBindPredict, utilize machine learning models trained on large datasets of known zinc-binding sites. These models achieve high accuracy (e.g., mean MCC = 0.97 for structural models and 0.87 for sequence models), enabling the annotation of zinc-binding capabilities in novel proteins and guiding experimental investigations nih.gov.
Zinc Ion Homeostasis and Cellular Regulation
Molecular Mechanisms of Intracellular Zinc Ion Homeostasis
Cellular zinc homeostasis is a meticulously controlled process involving a repertoire of molecules, including cytosolic zinc-binding proteins, transporters situated on cytoplasmic and organellar membranes, and sensors responsive to free zinc ions researchgate.netkcl.ac.ukrsc.orgresearchgate.net. The total cellular zinc content can be submillimolar, yet the concentration of free cytosolic zinc is maintained at a remarkably low picomolar to low nanomolar range mdpi.comresearchgate.netcardiff.ac.uk. This tight regulation is essential to prevent non-specific interactions and off-target binding to proteins, ensuring that zinc is available where and when needed without causing toxicity researchgate.netnih.govresearchgate.net.
Zinc Transporters: SLC30 (ZnT) and SLC39 (ZIP) Families
Two primary families of zinc transporters, the SLC30 (ZnT) and SLC39 (ZIP) families, are central to controlling cellular zinc levels creative-biolabs.comresearchgate.netnih.govencyclopedia.pubcardiff.ac.ukresearchgate.netcapes.gov.br. These transporter families generally function in opposing directions to maintain cellular zinc balance cardiff.ac.ukresearchgate.netcapes.gov.brresearchgate.netnih.gov.
The SLC30 (ZnT) family consists of 10 identified members in humans (ZnT1-ZnT10) creative-biolabs.comresearchgate.netcapes.gov.brresearchgate.net. These transporters are primarily responsible for decreasing cytosolic zinc levels by mediating zinc efflux from the cell into the extracellular space or by sequestering cytoplasmic zinc into intracellular compartments and secretory vesicles creative-biolabs.comcardiff.ac.ukresearchgate.netcapes.gov.brresearchgate.netnih.govguidetopharmacology.org. ZnTs are part of the larger Cation Diffusion Facilitator (CDF) superfamily creative-biolabs.com.
The SLC39 (ZIP) family , also known as Zrt, Irt-like Proteins, comprises 14 members in the human genome (ZIP1-ZIP14) researchgate.netnih.govphysiology.org. In contrast to ZnTs, ZIP transporters function to increase cytosolic zinc concentrations by facilitating zinc uptake from the extracellular fluid or by releasing zinc from intracellular organelles into the cytoplasm researchgate.netnih.govencyclopedia.pubresearchgate.netphysiology.org. Most ZIP transporters are localized to the plasma membrane, but some also have intracellular roles researchgate.netmdpi.commdpi.com.
The cooperative action of ZnT and ZIP transporters, along with zinc-binding proteins, maintains the precise picomolar concentration of free zinc ions in the cytosol mdpi.comresearchgate.netresearchgate.netkcl.ac.ukrsc.orgresearchgate.net. This regulation involves two key mechanisms: "zinc buffering" and "zinc muffling" mdpi.comresearchgate.netkcl.ac.uk.
Zinc Buffering: Under steady-state conditions, cytosolic zinc-binding proteins, notably metallothioneins, buffer the relatively large total cellular zinc content to maintain free this compound concentrations in the picomolar range researchgate.netkcl.ac.uknih.gov. This involves the binding of zinc to high-affinity sites on these proteins, ensuring low levels of labile zinc rsc.orgnih.gov.
Zinc Muffling: Under non-steady-state conditions, such as an influx of zinc ions, zinc-binding proteins and transporters work in concert to modulate transient changes in cytosolic this compound concentration researchgate.netkcl.ac.ukrsc.orgresearchgate.net. Muffling reactions dampen the rise in cytosolic zinc and eventually restore homeostatic levels by shuttling zinc into subcellular stores or by exporting it from the cell researchgate.netkcl.ac.uk.
Zinc-responsive transcription factors, such as Metal-response-element-binding transcription factor 1 (MTF-1), also play a role in regulating zinc homeostasis. Upon binding zinc, these transcription factors translocate to the nucleus and induce changes in the expression of genes encoding zinc homeostatic proteins, including zinc exporters like ZnT1 and metallothioneins rsc.orgrsc.orgresearchgate.netmdpi.com.
Beyond the cytoplasm, this compound homeostasis is critically maintained within various intracellular organelles, including the endoplasmic reticulum (ER) and the Golgi apparatus creative-biolabs.comrsc.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov. These organelles serve as important storage sites for zinc and are crucial for processes like protein folding and the maturation of secretory proteins rsc.orgkyushu-u.ac.jpmdpi.comresearchgate.net.
In the Golgi apparatus, specific ZnT complexes, such as ZnT4, ZnT5/6, and ZnT7, regulate this compound concentrations within its different compartments (cis, medial, and trans-Golgi) kyushu-u.ac.jp. Zinc in the Golgi is essential for protein quality control in the early secretory pathway and for the activation of zinc-requiring ectoenzymes kyushu-u.ac.jpmdpi.commdpi.com. The ER also accumulates Zn²⁺, and its homeostasis is influenced by transporters like ZnT5/ZnT6 heterodimeric complexes, which can function as bidirectional transporters researchgate.netnih.gov. Within the ER, zinc is buffered by luminal chaperone proteins like calreticulin (B1178941) nih.gov. ZIP7 is known to mediate the movement of zinc from the ER into the cytosol, contributing to cell proliferation and migration rsc.orgphysiology.org. ZIP13 also contributes to zinc homeostasis in the early secretory pathway by mobilizing zinc from the Golgi apparatus or other intracellular vesicles mdpi.com.
Zinc transporters are crucial for the precise subcellular distribution of zinc ions, ensuring that zinc is delivered to the correct compartments in the right amounts for specific cellular processes mdpi.comresearchgate.netcardiff.ac.ukresearchgate.netnih.govresearchgate.net. Different ZnT and ZIP transporters exhibit distinct tissue-specific, developmental, and stimuli-responsive expression profiles, as well as specific cellular and subcellular localizations researchgate.net.
For instance:
ZnT1 is thought to be located on the plasma membrane, mediating zinc extrusion from the cell rsc.orgguidetopharmacology.org.
ZnT2 transports zinc into secretory vesicles, such as those found in mammary glands rsc.orgmdpi.com.
ZnT3 is associated with synaptic vesicles, playing a role in neuronal zinc signaling rsc.orgguidetopharmacology.org.
ZnT4 is linked with secretory granules and is involved in loading zinc-requiring ectoenzymes at the trans-Golgi network guidetopharmacology.orgmdpi.com. A truncated form of ZnT4 can lead to low zinc concentrations in milk and developmental defects mdpi.com.
ZnT8 transports zinc into insulin (B600854) granules in pancreatic β-cells, crucial for insulin synthesis and secretion rsc.orgresearchgate.net.
ZIP5 facilitates retrograde transport of zinc into intestinal enterocytes at the basolateral membrane rsc.org.
ZIP7 mediates zinc release from the endoplasmic reticulum into the cytosol rsc.orgphysiology.org.
ZIP14 plays a significant role in the cellular uptake of zinc and other divalent ions, and has been shown to be involved in the adaptation to ER stress researchgate.netmdpi.com.
This intricate network of transporters ensures that despite a high demand for zinc, free or labile zinc is kept at very low levels, preventing toxicity while supporting the diverse functions of zinc-dependent proteins across various cellular compartments mdpi.comnih.gov.
Zinc Binding and Storage Proteins: Metallothioneins
Metallothioneins (MTs) are a family of small, cysteine-rich proteins (approximately 6-10 kDa) that play a crucial role in this compound homeostasis rsc.orgmdpi.comencyclopedia.pubnih.govwilliams.eduresearchgate.netrsc.orgreactome.org. Mammals express four main isoforms: MT-1, MT-2, MT-3, and MT-4 rsc.orgreactome.org. These proteins are characterized by their high affinity for various divalent heavy metals, including zinc, cadmium, and copper, binding them via thiolate bonds formed by their numerous cysteine residues nih.govwilliams.edursc.orgreactome.org. Metallothioneins typically bind up to seven divalent metal ions in two distinct metal-thiolate clusters: a four-metal cluster (M₄Cys₁₁) in the α-domain and a three-metal cluster (M₃Cys₉) in the β-domain williams.edursc.orgsemanticscholar.org. While MTs can bind other metals, their primary function is often related to zinc transport and storage williams.edu.
Metallothioneins serve as a critical component of the cellular zinc buffering system, capable of storing and releasing zinc ions to maintain a stable intracellular free Zn²⁺ concentration rsc.orgmdpi.comresearchgate.netkcl.ac.uknih.govwilliams.eduresearchgate.netrsc.orgsemanticscholar.orgkcl.ac.uk. They can occupy 5%–15% of the total cellular zinc pool mdpi.com. The ability of MTs to bind zinc with a range of affinities, from picomolar to nanomolar, makes them particularly well-suited for buffering both steady-state and transient levels of zinc ions kcl.ac.uksemanticscholar.orgkcl.ac.uk.
When cellular zinc levels are elevated, MTs sequester excess zinc, preventing its cytotoxic effects creative-biolabs.commdpi.comfrontiersin.org. Conversely, when zinc is required, MTs can release it, providing labile zinc for use by target proteins and enzymes mdpi.comwilliams.edukcl.ac.uk. This dynamic binding and release mechanism, often influenced by redox modifications of zinc-thiolate coordination environments, ensures the availability of zinc for essential cellular functions kcl.ac.uknih.govresearchgate.net. The presence of unoccupied metal-binding sites in MTs contributes to their buffering capacity, allowing them to rapidly bind incoming zinc ions nih.govkcl.ac.uk.
Mechanisms of Metal Ion Transfer by Metallothioneins
Metallothioneins (MTs) are a family of low-molecular-weight, cysteine-rich proteins that play a pivotal role in regulating metal ion homeostasis, including that of zinc, copper, and cadmium. numberanalytics.com Their significance lies in their ability to bind metal ions through their numerous cysteine residues, forming characteristic metal-thiolate clusters. numberanalytics.com
The mechanisms by which MTs regulate metal ion levels and facilitate their transfer include:
Metal Ion Binding: MTs directly bind to metal ions via their cysteine residues, forming stable metal-thiolate clusters. This binding is critical for regulating the availability of essential metal ions and for protecting against the toxicity of heavy metals. numberanalytics.com
Metal Ion Buffering: MTs act as intracellular buffers for metal ions, helping to maintain a stable concentration of free metal ions within the cell, particularly in the picomolar range for zinc. numberanalytics.comresearchgate.netnih.gov
Metal Ion Chaperoning/Transfer: MTs can actively transfer metal ions, such as zinc, to other proteins. This "chaperoning" function facilitates the proper functioning of zinc-dependent enzymes and transcription factors. numberanalytics.comresearchgate.netpnas.org For instance, zinc metallothionein (B12644479) can restore the function of zinc finger proteins by exchanging zinc for toxic metals like cadmium. researchgate.net Zinc can be transferred in both directions: from zinc enzymes to thionein (the apoform of MT) and from MT to apoenzymes. pnas.org
The efficiency of metal ion binding and transfer by MTs is influenced by several factors, including the number of cysteine residues, the concentration of metal ions, and the cellular pH and redox state. numberanalytics.compnas.org Redox agents, such as reduced glutathione (B108866), can mediate zinc transfer from enzymes to thionein, while oxidized glutathione can enhance zinc release from MTs, leading to transfer to apoenzymes. pnas.org
Zinc-Responsive Transcription Factors (e.g., MTF-1, Zap1, Zur)
Zinc-responsive transcription factors are crucial regulators of zinc homeostasis across all kingdoms of life, sensing changes in intracellular zinc levels and controlling the expression of genes that directly influence zinc availability. rsc.orgnih.gov Key examples include MTF-1 in mammals, Zap1 in Saccharomyces cerevisiae, and Zur in prokaryotes.
MTF-1 (Metal-responsive Transcription Factor 1): In mammals, MTF-1 is a central player in protecting cells against both zinc deficiency and toxicity. asm.org It is activated by zinc and, in some contexts, by other divalent metal ions and oxidative stress. asm.orgbibliotekanauki.ploup.com Upon activation, MTF-1 translocates from the cytoplasm to the nucleus, where it binds to specific DNA sequences called metal response elements (MREs). tandfonline.comspandidos-publications.com MTF-1 contains multiple C₂H₂-type zinc finger domains, which are essential for its metalloregulatory and DNA-binding functions. asm.orgoup.comembopress.org Its primary role involves activating the transcription of genes encoding zinc efflux transporters, such as ZnT1 (SLC30A1), which mediate zinc efflux from the cell, and metallothioneins, which sequester excess zinc. asm.orgbibliotekanauki.pltandfonline.com Interestingly, MTF-1 can also repress gene transcription, as observed for certain zinc importer genes like Slc39a10 (ZIP10). bibliotekanauki.pltandfonline.comportlandpress.com
Zap1 (Zinc-responsive Activator Protein 1): In the budding yeast Saccharomyces cerevisiae, Zap1 coordinates gene expression in response to zinc-limiting conditions. rsc.orgasm.orgtandfonline.com Under zinc deficiency, Zap1 functions as a transcriptional activator, binding to zinc-responsive elements (ZREs) in the promoter regions of target genes. rsc.orgnih.gov Its targets include genes for high-affinity zinc uptake transporters (e.g., ZRT1, ZRT2, FET4) and vacuolar zinc exporters (e.g., ZRT3), which help increase cytosolic zinc concentration or release zinc from intracellular stores. asm.orgtandfonline.com Zap1's activity is tightly regulated by zinc, involving transcriptional autoregulation and post-translational mechanisms. asm.orgembopress.org
Zur (Zinc Uptake Regulator): In prokaryotes like Escherichia coli, Zur is a Fur family transcription factor that represses the transcription of zinc importer genes (e.g., ABC-type ATPase family) when zinc is abundant. tandfonline.comnih.gov Under zinc-limiting conditions, Zur is derepressed, allowing for the increased expression of zinc uptake systems. rsc.org
Transcriptional Regulation of Genes Involved in Zinc Homeostasis
Coordinated gene transcription is fundamental to maintaining zinc homeostasis within cells. nih.gov Zinc-responsive transcription factors like MTF-1, Zap1, and Zur exert their control by directly regulating the expression of genes that influence cellular zinc levels or its availability. rsc.org
These regulatory mechanisms ensure that cells can adapt to varying zinc supplies by:
Controlling Zinc Transporters: Genes encoding zinc transporters, belonging to the SLC30 (ZnT) and SLC39 (ZIP) families, are primary targets. ZnT transporters typically mediate zinc efflux from the cytoplasm or its sequestration into organelles, while ZIP transporters facilitate zinc uptake into the cytoplasm from extracellular spaces or intracellular compartments. researchgate.net For example, MTF-1 activates ZnT1 expression to promote zinc efflux, while Zap1 activates ZRT1 for zinc uptake. asm.orgbibliotekanauki.pltandfonline.com
Regulating Zinc Storage Proteins: Transcription factors also control the expression of intracellular zinc storage proteins, notably metallothioneins. rsc.orgtandfonline.com MTF-1, for instance, significantly up-regulates metallothionein gene expression, allowing cells to bind and buffer excess zinc. asm.orgbibliotekanauki.pl
Responding to Zinc Concentration: The binding of these transcription factors to their respective DNA elements (MREs or ZREs) is dynamically regulated by intracellular zinc concentration. This allows for rapid and precise adjustments in gene expression, leading to either activation or repression of target genes to restore zinc balance. rsc.orgasm.orgportlandpress.com
This compound Signaling Pathways
Beyond its structural and catalytic roles, zinc ions are increasingly recognized for their dynamic involvement in cellular signaling, acting as crucial messengers in various physiological processes. researchgate.netnih.govkcl.ac.uk
Zinc Ions as Second Messengers in Cellular Communication
In the last decade, Zn²⁺ has been established as a second major signaling metal ion, comparable to calcium (Ca²⁺) and magnesium (Mg²⁺), in transmitting information within and between cells. researchgate.netnih.govkcl.ac.ukrupress.orgmdpi.com Although over 99% of intracellular zinc is protein-bound, a small, transiently available pool of "labile" or "free" zinc ions (typically in the picomolar to low nanomolar range) serves as a potent second messenger. researchgate.netnih.govresearchgate.netmdpi.com
This signaling role allows Zn²⁺ to:
Transduce Extracellular Stimuli: Zinc ions can transduce extracellular stimuli into intracellular signaling events, capturing signals from cell surface receptors activated by growth factors, hormones, and cytokines, and relaying them to cytoplasmic or nuclear targets. researchgate.netrupress.orgmdpi.com
Regulate Cellular Processes: Transient increases in free Zn²⁺ concentrations can alter the functions of numerous proteins and enzymes, impacting a wide array of cellular processes, including cell division, protein synthesis, excitation-contraction coupling, and gene transcription. researchgate.netrupress.org
Mediate Intercellular Communication: Zinc ions are stored in presynaptic vesicles of specialized neurons and released upon exocytic stimulation, acting as a neurotransmitter-like signal to mediate intercellular communication. researchgate.netmdpi.comfrontiersin.org After vesicular release, zinc can act as a first messenger by interacting with plasma membrane receptors to generate intracellular responses. mdpi.com
Mechanisms of Zinc Signal Generation, Shaping, and Transduction
The generation of zinc signals arises from a combination of mechanisms that rapidly alter the concentration of labile intracellular zinc. These include:
Vesicular Exocytosis: Zinc can be stored in and released from specific vesicles (often termed "zincosomes" or synaptic vesicles in neurons) via exocytosis, contributing to both inter- and intracellular signaling. researchgate.netmdpi.com
Zinc Transporter Activity: Transient increases in cytosolic zinc can result from the opening of zinc transporter channels (e.g., ZIP and ZnT families) that facilitate zinc entry into the cell or its release from intracellular organelles like the endoplasmic reticulum (ER), Golgi apparatus, and mitochondria. researchgate.netnih.govrupress.orgmdpi.comfrontiersin.orgmdpi.com For instance, phosphorylation of the ZIP7 channel by casein kinase 2 can trigger zinc efflux from the ER. nih.govmdpi.com
Metallothionein Dynamics: Metallothioneins, acting as zinc buffers, can rapidly release zinc ions upon displacement by other metal ions (e.g., cadmium) or in response to reactive oxygen species, thereby contributing to the generation of a zinc signal. researchgate.netspandidos-publications.commdpi.com
These mechanisms lead to rapid, transient increases in free intracellular zinc, often referred to as "zinc waves," which can last from seconds to minutes. researchgate.netmdpi.com
Transduction of Zinc Signals: Once generated, these labile zinc signals are transduced by reversibly binding to regulatory sites on various signaling proteins. This binding alters the activity and stability of these proteins, leading to changes in cellular responses. mdpi.comnih.govresearchgate.net Targets of regulatory zinc ions include membrane receptors, enzymes (e.g., protein tyrosine phosphatases, kinases), and proteins involved in protein-protein interactions. researchgate.net The specificity and relatively high affinity of these transient zinc-binding sites enable zinc ions to serve as potent effectors, integrating into complex cellular networks and impacting virtually all aspects of cell biology. nih.govresearchgate.net
Structural and Catalytic Roles of Zinc Ions in Proteins
Overview of Zinc Metalloproteins: Classification and Functional Diversity
Zinc is an indispensable micronutrient, playing pivotal roles in diverse biological processes across all life forms, including humans, plants, and microorganisms. It is the second most abundant trace element in the human body after iron, with an estimated 10% of the human proteome potentially binding zinc rsc.orgfao.orgmdpi.comnih.govfrontiersin.orgoup.com. Proteins that contain zinc ions as cofactors are known as zinc metalloproteins lumenlearning.com. These proteins are remarkably diverse in their size, structure, and function, encompassing all six major classes of enzymes: oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases acs.orgresearchgate.netplos.org.
Zinc metalloproteins perform a wide array of functions, including stabilization of protein structure, catalysis of essential biochemical reactions, and roles in signal transduction rsc.orgmdpi.comfrontiersin.orgacs.orgresearchgate.net. For instance, zinc is a cofactor for over 300 enzymes in the human body, directly participating in RNA, DNA, and protein synthesis, as well as energy metabolism fao.orglumenlearning.compressbooks.pub. In eukaryotes, a significant proportion of zinc proteins are involved in gene expression regulation, highlighting the increased biological importance of zinc with the evolution of more complex cellular systems plos.org.
Zinc's versatility as a cofactor stems from its physiochemical properties as a divalent cation (Zn(II)). Unlike other transition metals like iron or copper, zinc does not undergo redox reactions under physiological conditions, making it ideal for structural and regulatory roles where a stable, non-redox active metal is required nih.govnih.govuoa.grresearchgate.net. Its d10 electronic configuration allows for flexible coordination geometries, typically tetrahedral, but also trigonal bipyramidal, enabling it to accommodate various protein environments acs.orgresearchgate.netnih.govuoa.gr. Zinc's intermediate polarizability allows it to coordinate with nitrogen, sulfur, and oxygen donor atoms from amino acid residues such as cysteine, histidine, aspartate, and glutamate (B1630785) acs.orguoa.gr.
Zinc metalloproteins can be broadly classified based on the primary role of the zinc ion within the protein:
Catalytic Zinc Sites: In these sites, zinc directly participates in the enzymatic reaction, often acting as a Lewis acid to activate substrates or stabilize reaction intermediates. These sites typically involve a readily exchangeable water molecule coordinated to the this compound, and the coordination sphere is frequently dominated by histidine residues plos.orgnih.govuoa.gr. Examples include carbonic anhydrase, alcohol dehydrogenase, and matrix metalloproteinases (MMPs) lumenlearning.comuoa.grredalyc.orgutexas.edu.
Structural Zinc Sites: Here, the this compound primarily stabilizes the protein's folded conformation, maintaining its secondary and tertiary structure. These sites usually lack coordinated water molecules, with the this compound being entirely coordinated by protein residues, predominantly cysteine thiolates nih.govnih.govuoa.grplos.org. Zinc finger proteins are prime examples of structural zinc sites acs.orgnih.govwikipedia.org.
Cofactor/Regulatory Zinc Sites: Zinc can also act as a regulatory signal, influencing protein-protein interactions or allosteric changes. These sites might share characteristics with both catalytic and structural sites rsc.orgoup.com.
A bioinformatics analysis of the human genome suggests that approximately 3000 proteins bind to zinc ions, with about 40% being transcription factors and 60% being enzymes or other proteins involved in processes like ion transport rsc.orgoup.complos.org.
Table 1: Examples of Zinc Metalloproteins and Their Functional Diversity
| Protein Class | Example Enzyme/Protein | Primary Function of Zinc | Coordination Environment (Common Ligands) |
| Hydrolases | Carbonic Anhydrase redalyc.orgutexas.edu | Catalytic (CO2 hydration) | His, H2O redalyc.org |
| Oxidoreductases | Superoxide (B77818) Dismutase lumenlearning.comredalyc.org | Catalytic (Antioxidant defense) | His, Asp lumenlearning.comuoa.gr |
| Transferases | DNA/RNA Polymerase lumenlearning.com | Catalytic (Nucleic acid synthesis) | Varied |
| Lyases | Aldolase redalyc.org | Catalytic | Varied |
| Isomerases | Phosphomannose Isomerase | Catalytic | Varied |
| Ligases | DNA Ligase | Catalytic | Varied |
| Transcription Factors | Zinc Finger Proteins wikipedia.org | Structural (Stabilizes DNA/RNA/protein binding domain) | Cys, His wikipedia.org |
| Epigenetic Modifiers | Histone Deacetylases (HDACs) nih.govencyclopedia.pub | Catalytic (Deacetylation of histones) | His, Asp, H2O nih.govuoa.gr |
| Epigenetic Modifiers | DNA Methyltransferases (DNMTs) nih.govencyclopedia.pubresearchgate.net | Structural/Regulatory (Substrate recognition, auto-regulation) | Cys-rich domains nih.gov |
Structural Roles of Zinc Ions in Protein Architecture
Zinc ions play a crucial role in stabilizing the three-dimensional architecture of a vast number of proteins, contributing significantly to their structural integrity and functional efficacy rsc.orgfao.orgmdpi.comnih.govresearchgate.netredalyc.orgutexas.eduencyclopedia.pub. The non-redox activity of Zn(II) makes it an ideal structural cofactor, as it provides stability without participating in electron transfer reactions nih.govnih.govuoa.gr. The coordination of zinc within proteins is typically tetrahedral, involving four ligands, though other geometries such as trigonal bipyramidal can also occur acs.orgresearchgate.netnih.gov. The most common amino acid residues that coordinate zinc in structural sites are cysteine and histidine, forming stable complexes that maintain the protein's fold acs.orgnih.govwikipedia.org.
Structural zinc sites are characterized by the absence of a coordinated water molecule, with the this compound being fully sequestered from the solvent and exclusively bound by protein residues nih.govuoa.gr. This "coordinative saturation" is essential for creating and maintaining the appropriate secondary and tertiary structures of the protein uoa.gr. The stability of these zinc-binding sites is critical for the protein's biological functionality and can influence its reactivity and cellular availability oup.com.
Protein Folding and Conformational Stability
Zinc ions are indispensable for the correct folding and maintenance of the conformational stability of numerous proteins rsc.orgmdpi.comacs.orgresearchgate.netpressbooks.pubutexas.eduencyclopedia.pubmdpi.com. By cross-linking specific amino acid residues, zinc acts as a structural brace, rigidifying local protein segments or entire domains. This stabilization is particularly important for proteins that undergo conformational changes during their function or that need to maintain a precise shape for molecular recognition.
The binding of zinc can induce or stabilize specific secondary structures, such as alpha-helices and beta-sheets, and facilitate the formation of compact tertiary folds wikipedia.org. For instance, the stability of small zinc finger domains is directly attributed to the this compound, which dictates their characteristic fold acs.orgresearchgate.netwikipedia.org. Impaired zinc binding or zinc deficiency can lead to misfolding or instability of these proteins, potentially compromising their function mdpi.com. The ability of zinc to be bound specifically within a range of tetrahedral sites is thought to be responsible for the evolution of diverse zinc-stabilized structural domains nih.gov.
Zinc Finger Domains and Nucleic Acid Interactions
Zinc finger domains are among the most prevalent protein structural motifs in eukaryotic cells, characterized by the coordination of one or more zinc ions that stabilize their characteristic fold rsc.orgresearchgate.netutexas.eduplos.orgwikipedia.orgencyclopedia.pub. These domains typically function as interaction modules, binding to DNA, RNA, proteins, or other small molecules wikipedia.org. Approximately 3% of the mammalian genome codes for zinc finger proteins, and about 40% of zinc-binding proteins in the human proteome are transcription factors containing these domains oup.comredalyc.orgplos.org.
The modular nature of zinc finger motifs allows for high affinity and specificity in binding to various nucleic acid and protein sequences wikipedia.org. The this compound in a zinc finger typically coordinates with two cysteine and two histidine residues (C2H2 type) or four cysteine residues (C4 type), forming a stable tetrahedral complex that dictates the domain's structure wikipedia.org.
Table 2: Common Zinc Finger Types and Their Ligand Coordination
| Zinc Finger Type | Ligand Coordination (C=Cysteine, H=Histidine) | Structural Features |
| C2H2 | Cys2His2 | α-helix and antiparallel β-sheet wikipedia.org |
| C4 | Cys4 | Binuclear zinc cluster (e.g., in yeast Gal4) wikipedia.org |
DNA-Binding Zinc Fingers
DNA-binding zinc fingers are a large and diverse class of transcription factors that play critical roles in gene regulation utexas.eduplos.org. The C2H2 zinc finger, one of the most common types, consists of approximately 30 amino acids and features two antiparallel β-sheets and an α-helix wikipedia.orgresearchgate.net. The this compound stabilizes this motif, allowing the α-helix to insert into the major groove of the DNA double helix, thereby recognizing and binding to specific DNA sequences wikipedia.orgresearchgate.net.
Zinc fingers often bind to specific DNA sequences, such as the GC box wikipedia.org. The ability to engineer zinc finger nucleases (ZFNs) by linking multiple zinc finger domains with desired sequence specificities has opened avenues for targeted gene editing wikipedia.orgresearchgate.net. Examples of DNA-binding zinc finger proteins include Zif268, which contains three C2H2 zinc fingers that bind to DNA wikipedia.org. DNA methyltransferases (DNMTs), crucial enzymes in epigenetics, also contain zinc-binding domains (CXXC domains) that facilitate their recognition of hemimethylated DNA and regulate their activity nih.govencyclopedia.pubresearchgate.net.
RNA-Binding Zinc Fingers
Beyond DNA, zinc finger domains are also involved in RNA binding, influencing various aspects of RNA metabolism, including RNA processing, transport, and translation utexas.edu. While often sharing structural similarities with DNA-binding zinc fingers, RNA-binding zinc fingers exhibit specific adaptations that allow them to interact with RNA molecules. These interactions are crucial for processes such as mRNA stability, ribosomal function, and viral replication. The versatility of zinc fingers in binding different nucleic acids underscores their fundamental importance in cellular regulation.
Protein-Protein Interactions Mediated by Zinc Fingers
Zinc finger domains are not limited to nucleic acid interactions; they also mediate a wide range of protein-protein interactions. In these contexts, the stable scaffold provided by the zinc-coordinated motif facilitates specific recognition and binding between different protein partners. This enables the formation of multi-protein complexes essential for various cellular pathways, including signal transduction, chromatin remodeling, and ubiquitination. For example, some zinc finger proteins act as scaffolds, bringing together different enzymes or regulatory proteins to form functional complexes. The precise architecture conferred by the this compound ensures the correct orientation and interaction surfaces for these protein-protein associations.
Catalytic Roles of Zinc Ions in Enzyme Function
Zinc ions can directly participate in chemical catalysis within enzyme active sites. nih.govinflibnet.ac.in Their catalytic function is fundamentally linked to their ability to act as Lewis acids, facilitating various chemical transformations. nih.govinflibnet.ac.ininflibnet.ac.inresearchgate.netacs.orgnumberanalytics.com
Zinc Ions as Lewis Acids in Enzyme Active Sites
In all catalytic sites, the this compound functions as a Lewis acid. nih.govinflibnet.ac.in This characteristic allows Zn²⁺ to accept electron pairs, thereby polarizing coordinated ligands and making them more reactive. A crucial aspect of this Lewis acidity is its ability to activate water molecules coordinated within the enzyme's active site. acs.orgnih.govuncw.edu The binding of water to a this compound significantly lowers the pKa of the water molecule from its normal value of 14 to approximately 7 or even lower, enabling its deprotonation at physiological pH to form a potent hydroxide (B78521) nucleophile (Zn-OH⁻). inflibnet.ac.inresearchgate.netuncw.edunih.govcdnsciencepub.comwikipedia.org This activated hydroxide is then poised for nucleophilic attack on enzyme substrates. inflibnet.ac.inresearchgate.netnih.govmdpi.com
Zinc binding sites in proteins often exhibit a distorted tetrahedral or trigonal bipyramidal geometry. nih.govinflibnet.ac.in The this compound is typically coordinated by the side chains of amino acids such as cysteine (sulfur atom), histidine (nitrogen atom), and aspartate or glutamate (oxygen atoms), or a combination thereof. nih.govinflibnet.ac.in The specific chemical nature of these direct ligands and the surrounding hydrogen bond network are critical in modulating the this compound's Lewis acidity and its affinity for the metal-binding site, thereby influencing the enzyme's catalytic activity. nih.govinflibnet.ac.in
Mechanisms of Zinc-Dependent Enzyme Catalysis
Zinc-dependent enzymes generally employ a mechanism where a zinc-bound water molecule or hydroxide acts as the nucleophile. researchgate.net The this compound also plays a vital role in stabilizing the tetrahedral intermediates that form during the reaction. researchgate.net Furthermore, general acid-base catalysis (GABC) provided by other enzyme residues often assists the zinc-mediated reactions. researchgate.net
Carbonic Anhydrase (CA) Carbonic anhydrases (EC 4.2.1.1) are a family of zinc-containing enzymes that catalyze the rapid and reversible interconversion of carbon dioxide (CO₂) and water (H₂O) into bicarbonate (HCO₃⁻) and a proton (H⁺). researchgate.netnih.govcdnsciencepub.comwikipedia.orgmdpi.comredalyc.org This reaction is crucial for maintaining acid-base balance, CO₂ transport, and fluid homeostasis in various biological systems. wikipedia.org
The active site of most α-carbonic anhydrases, found in animals, contains a single this compound coordinated by the imidazole (B134444) rings of three histidine residues (e.g., His94, His96, and His119 in human CA II) and a fourth ligand, which is a water molecule. inflibnet.ac.inacs.orgnumberanalytics.comnih.govnih.govwikipedia.org This arrangement creates a distorted tetrahedral geometry around the this compound. inflibnet.ac.innih.gov
The catalytic mechanism of CA II, a highly efficient isoform, proceeds in two main stages:
Hydration of CO₂: The this compound's Lewis acidity lowers the pKa of its coordinated water molecule to form a highly nucleophilic zinc-bound hydroxide (Zn-OH⁻). inflibnet.ac.innih.govwikipedia.org This hydroxide then performs a nucleophilic attack on the electrophilic carbon atom of a CO₂ molecule, which is loosely bound in a hydrophobic pocket near the active site. inflibnet.ac.inresearchgate.netnih.govmdpi.com This attack leads to the formation of a zinc-coordinated bicarbonate ion (Zn-HCO₃⁻). inflibnet.ac.inresearchgate.netnih.govmdpi.com
The catalytic efficiency of carbonic anhydrase II is remarkably high, with a kcat/Km ratio approaching the diffusion-controlled limit (around 10⁸ M⁻¹s⁻¹), indicating that the enzyme's activity is limited primarily by the rate at which substrates can diffuse into its active site. cdnsciencepub.com
Peptidases (Metallo-peptidases) Metallo-peptidases are a diverse class of enzymes that utilize a metal ion, frequently zinc, to catalyze the hydrolysis of peptide bonds in proteins and peptides. researchgate.netcsic.esexpasy.orgnih.gov They are involved in various physiological processes, including protein degradation, maturation, and signaling.
In monometallic metallo-peptidases, the catalytic this compound is typically found at the base of the active-site cleft, often tetrahedrally liganded by three protein side chains (e.g., two histidines and one glutamate or aspartate) and a catalytic solvent molecule (water). researchgate.netcsic.esnih.gov
The general catalytic mechanism involves:
Activation of Water: The this compound activates a coordinated water molecule, enhancing its nucleophilicity. researchgate.netnih.gov
Nucleophilic Attack: This activated water molecule, or a zinc-bound hydroxide, performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond. researchgate.netcsic.esnih.gov
Tetrahedral Intermediate Stabilization: The this compound acts as an electrophilic catalyst, stabilizing the negatively charged oxygen atom of the substrate carbonyl group during the formation of a tetrahedral reaction intermediate. expasy.orgacs.org
Product Release: The tetrahedral intermediate resolves, leading to the cleavage of the peptide bond and the release of products. csic.esnih.gov A general base/acid residue, often a glutamate, also plays a crucial role by polarizing the solvent molecule and facilitating proton transfers during the catalytic cycle. researchgate.netcsic.esnih.govacs.org
Alcohol Dehydrogenase (ADH) Alcohol dehydrogenases (ADH, EC 1.1.1.1) are zinc-dependent oxidoreductases that catalyze the reversible oxidation of primary or secondary alcohols to their corresponding aldehydes or ketones, utilizing NAD⁺ (nicotinamide adenine (B156593) dinucleotide) as a cofactor for reduction and NADH for oxidation. uncw.edupnas.orgnih.govebi.ac.uklu.seresearchgate.net Horse liver alcohol dehydrogenase (LADH) is a well-studied prototype of this enzyme family. pnas.org
LADH typically contains two zinc ions per monomer: one catalytic and one structural. redalyc.orgebi.ac.uk The catalytic this compound is located deep within the active site cleft and is essential for catalysis. pnas.orgnih.govlu.se In the apoenzyme (without bound coenzyme), the catalytic zinc is tetrahedrally coordinated by the side chains of two cysteine residues (e.g., Cys-46, Cys-174 in LADH) and one histidine residue (e.g., His-67), with a water molecule completing its coordination sphere. pnas.orgnih.govlu.seresearchgate.net
The catalytic mechanism involves:
Substrate Binding: The alcohol substrate binds to the catalytic zinc, often displacing the zinc-bound water molecule. nih.govlu.seresearchgate.net
Alkoxide Formation: The this compound acts as a Lewis acid to polarize the alcohol's hydroxyl group, facilitating its deprotonation. This deprotonation is often assisted by a proton relay system involving active site residues (e.g., Ser-48 and His-51), leading to the formation of a zinc-stabilized alkoxide intermediate. nih.govebi.ac.uk
Hydride Transfer: A hydride ion is then transferred from the alkoxide intermediate to the NAD⁺ cofactor, forming NADH and the corresponding aldehyde or ketone, which remains bound to the zinc. pnas.orgnih.govebi.ac.uklu.se
Product Release: The aldehyde/ketone product is released, and a water molecule typically re-coordinates to the zinc, regenerating the active site. lu.se
While the classical mechanism proposes a consistently tetrahedral coordination for the catalytic zinc, alternative views suggest the transient formation of pentacoordinate zinc intermediates during catalysis, particularly in the context of proton transfer and substrate binding. pnas.orgnih.govlu.se However, quantum chemical and molecular mechanical studies have indicated that a four-coordinate active-site this compound is significantly more stable than a five-coordinate one in ADH. lu.se
DNA and RNA polymerases are crucial enzymes involved in nucleic acid synthesis, catalyzing the polymerization of deoxyribonucleotides (dNTPs) or ribonucleotides (NTPs) into DNA or RNA strands, respectively. These enzymes typically operate via a "two-metal-ion mechanism." mdpi.comresearchgate.netnih.govwikipedia.orgnih.govoup.comwikipedia.orgebi.ac.uk While magnesium ions (Mg²⁺) are the most common catalytic metal ions in these enzymes, zinc ions (Zn²⁺) can also be essential or function as activators in some polymerases. oup.comtandfonline.comresearchgate.net
DNA Polymerases In DNA polymerases, the two-metal-ion mechanism involves two divalent metal ions (often Mg²⁺, but Zn²⁺ can also activate). mdpi.comwikipedia.orgoup.com
Metal A (M_A): This metal ion acts as a Lewis acid, reducing the pKa of the 3'-hydroxyl group of the primer strand. This activation facilitates its nucleophilic attack on the α-phosphate of the incoming deoxyribonucleoside triphosphate (dNTP). mdpi.com
Metal B (M_B): This metal ion coordinates the incoming dNTP through its non-bridging oxygen atoms of the α-, β-, and γ-phosphates. mdpi.com
During catalysis, the coordination of these metal ions stabilizes a trigonal-bipyramidal pentacoordinate transition state, which is crucial for the efficient transfer of the nucleotide. mdpi.com Some DNA polymerases, such as the mismatch repair endonuclease MutL, bind two zinc ions, and their endonuclease activity can be enhanced by other divalent metals like manganese, implying a two-metal-ion mechanism where metals compete at the same sites. nih.gov
RNA Polymerases RNA polymerases (RNAPs) also employ a two-metal-ion mechanism for the synthesis of RNA from a DNA template. researchgate.netnih.govwikipedia.orgebi.ac.uk Typically, two magnesium ions are coordinated by conserved aspartate residues in the active site. researchgate.netwikipedia.orgebi.ac.uk
One Mg²⁺ ion binds to the α-phosphate of the incoming nucleoside triphosphate (NTP), facilitating the nucleophilic attack by the 3'-hydroxyl group of the growing RNA transcript. wikipedia.orgebi.ac.uk
The second Mg²⁺ ion coordinates the pyrophosphate (PPi) released during the reaction. wikipedia.org
While Mg²⁺ is the predominant catalytic ion, some polymerases, including certain DNA and RNA polymerases, contain an intrinsic divalent metal ion, often Zn²⁺, and require an extrinsic second divalent metal ion (e.g., Mg²⁺ or Mn²⁺) to be fully active with NTP substrates. tandfonline.comresearchgate.net This suggests that zinc can play a direct or supportive catalytic role in the complex mechanisms of nucleic acid synthesis.
Modulation of Enzyme Activity through this compound Binding and Release
Zinc ions are dynamic regulators of enzyme activity, with their binding and release serving as a key mechanism in cellular signaling and function. kjpp.net This modulation can occur through direct interaction with catalytic residues or via allosteric effects, where zinc binding at a site distal to the active site induces conformational changes that alter enzyme function. nih.gov
Examples of Zinc-Mediated Enzyme Modulation:
Protein Kinase C (PKC): Many isoforms of PKC, enzymes crucial for cell signaling, contain zinc-binding motifs (zinc fingers) in their regulatory regions and require nanomolar zinc concentrations for enzymatic function. mdpi.com The activation of PKC can be initiated by the release of zinc ions from these zinc finger regulatory domains, often triggered by lipid second messengers or oxidative stress. mdpi.comkjpp.net This zinc release is a critical step for the initiation of PKC's catalytic function. mdpi.com
Caspases: Caspases are a family of proteases that play central roles in apoptosis (programmed cell death). Zinc ions have been shown to modulate caspase activity, often acting as inhibitors. For instance, caspase-8 and caspase-9, initiator caspases, bind to two zinc ions at their active cysteine sites, which directly blocks substrate binding and inhibits their activity. mdpi.com Similarly, nanomolar to micromolar concentrations of zinc can inhibit executioner caspases like caspase-3, -6, and -7. mdpi.com The pro-apoptotic protein PAC-1 (procaspase-activating compound-1) operates by sequestering inhibitory zinc ions bound to procaspase-3, thereby leading to its autoactivation and apoptosis progression. mdpi.com The modulation of caspase activity by zinc can also be influenced by the cellular redox state, as changes in redox potential can alter zinc's association with enzymes or its release from intracellular stores. researchgate.net
Metallothioneins (MTs): These cysteine-rich proteins are major intracellular reservoirs for zinc ions, capable of binding up to seven zinc ions in their fully reduced state. researchgate.net Metallothioneins play a vital role in regulating zinc homeostasis by sequestering excess zinc ions when cytosolic levels increase and releasing them during zinc deficiency. researchgate.net This dynamic binding and release of zinc by MTs directly influences the availability of free zinc ions in the cell, which in turn can modulate the activity of numerous zinc-dependent enzymes and signaling pathways. kjpp.netresearchgate.net Redox signals can translate into changes in free zinc concentration, affecting enzyme activity, as zinc binding to thiols can be released upon oxidation. researchgate.net
Regulatory Roles of Zinc Ions in Protein Function
Beyond their established structural and catalytic functions, zinc ions also serve crucial regulatory roles in modulating protein activity and cellular processes mdpi.comnih.govrsc.orgoup.com. These regulatory functions often involve dynamic interactions where zinc binding can alter protein conformation, affinity for other molecules, or enzymatic activity nih.govoup.comportlandpress.com. The affinity of proteins for Zn²⁺ can vary significantly, with catalytic sites generally holding zinc more tightly than structural or regulatory sites nih.govoup.com. Small, local changes in free intracellular zinc concentration can significantly impact protein saturation and assembly, thereby regulating cellular zinc sensors, inhibiting enzymes, activating regulatory proteins, or inducing protein-protein interactions involved in signal transduction oup.comoup.com.
Allosteric Regulation via Transient this compound Binding
Allosteric regulation by zinc ions involves the binding of Zn²⁺ to a site distinct from the active or primary structural site, leading to conformational changes that modulate protein function portlandpress.comnih.govoup.com. This transient binding can enhance or decrease a protein's affinity for its cognate DNA, substrates, or other interacting partners portlandpress.comnih.gov.
Transcription Factors (TFs) : Zinc-sensing transcription factors, such as the zinc uptake regulator (Zur) in bacteria, exemplify allosteric regulation. Zur normally represses transcription in its zinc-bound form, where its DNA-binding affinity is allosterically enhanced portlandpress.com. The binding of Zn²⁺ to Zur alters the protein's conformation and/or structural dynamics, thereby modulating its affinity for specific DNA sequences portlandpress.com. Another example is the allosteric transcription factor UxuR, where zinc coordination is essential for its function. The binding of an inducer (D-fructuronate) to UxuR, in coordination with the Zn²⁺ ion, drives a change in UxuR domain movements, stabilizing an open conformation that is incompatible with DNA binding. Conversely, in the unbound or D-glucuronate bound forms, UxuR adopts closed conformations that promote DNA binding oup.comchemrxiv.org. This mechanism highlights how zinc can mediate allosteric control of gene expression oup.com.
Ionotropic Receptors : Zinc also acts as an allosteric modulator of ionotropic receptors, transiently binding to allosteric sites and modifying the receptor channel's ion permeability nih.gov. While these receptors may not strictly be metalloproteins in the sense of having structural zinc domains, their transient zinc binding at allosteric sites is crucial for their function nih.gov. This modulation often involves zinc coordination to imidazole rings of histidine, sulfhydryl groups of cysteine, and carboxyl groups of acidic residues nih.gov.
This compound in Protein Conformational Transitions
Zinc ions can induce or stabilize specific protein conformational transitions, which are critical for various biological processes, including transport and enzymatic activity.
Zinc Transporters (e.g., YiiP) : The cation diffusion facilitator (CDF) family of transporters, such as YiiP (zinc- and iron-regulated transport protein), utilize zinc binding to drive conformational changes essential for ion transport across membranes rsc.orgnih.gov. Structural studies of YiiP have revealed multiple zinc binding sites and distinct inward-facing and outward-facing conformations, characteristic of the alternating access mechanism of transport rsc.orgnih.gov. Zinc binding alters the conformational dynamics of YiiP, with the removal of Zn²⁺ leading to enhanced flexibility and novel intermediate conformations nih.gov. The transition between these states is tightly coupled to zinc binding, demonstrating zinc's role in facilitating the transport cycle through conformational shifts rsc.orgnih.gov.
Protein Disulfide Isomerase (PDIA1) : Zinc binding to protein disulfide isomerase (PDIA1) can significantly impact its conformational stability and enzymatic activity, particularly in its reduced state mdpi.com. While PDIA1 can bind zinc in both oxidized and reduced states, the reduced form exhibits more pronounced conformational effects mdpi.com. Zinc binding to reduced PDIA1 leads to significant changes in its thermostability and denaturation profiles, suggesting substantial rearrangements in domain interactions mdpi.com. This conformational modulation by zinc can inhibit the catalytic activity of reduced-PDIA1, indicating a potential regulatory mechanism where zinc binding under reductive conditions modulates the enzyme's function mdpi.com.
Insulin (B600854) : Human insulin, a protein known to adopt various conformations, can form hexamers in complex with zinc ions researchgate.net. The binding of zinc ions influences the specific hexameric forms (e.g., T6, T3R3, R6) that insulin adopts, illustrating how zinc can stabilize distinct protein conformations researchgate.net.
Table 2: Examples of Zinc's Regulatory Roles in Proteins
| Protein/System | Regulatory Mechanism | Effect of Zinc Binding | Ligands Involved (if specified) |
| Zur (Transcription Factor) portlandpress.com | Allosteric regulation of DNA binding | Enhances DNA-binding affinity, represses transcription | Not explicitly detailed, but involves conformational changes portlandpress.com |
| UxuR (Transcription Factor) oup.comchemrxiv.org | Allosteric regulation of DNA binding | Inducer-bound Zn²⁺ drives open conformation, incompatible with DNA binding; Unbound/analog-bound promotes closed conformation, DNA binding | Three histidine residues and an aspartate coordinate Zn²⁺; substrate binds at C-terminal and coordinates to Zn²⁺ chemrxiv.org |
| Ionotropic Receptors nih.gov | Allosteric modulation of ion permeability | Modifies receptor channel's ion permeability | Imidazole rings (His), sulfhydryl groups (Cys), carboxyl groups (acidic residues) nih.gov |
| YiiP (Zinc Transporter) rsc.orgnih.gov | Conformational transitions for transport | Drives transition between inward-facing and outward-facing states; removal enhances flexibility | Multiple binding sites, coordination by His and Asp residues nih.gov |
| PDIA1 (Protein Disulfide Isomerase) mdpi.com | Conformational modulation of activity | Induces significant conformational changes in reduced state, inhibiting catalytic activity | Cysteine residues in a and a' domains, dimer interface mdpi.com |
| Insulin researchgate.net | Stabilization of specific oligomeric states | Influences formation and stability of hexameric forms (e.g., T6, T3R3, R6) | Two or four Zn²⁺ ions in hexameric complexes researchgate.net |
Interactions of Zinc Ions with Nucleic Acids
Direct Zinc Ion-Nucleic Acid Binding
Zinc ions can directly interact with nucleic acids, influencing their structure and stability. These interactions occur primarily with the phosphate (B84403) backbone and the nucleobases.
Coordination to Nucleobases
Beyond the phosphate backbone, zinc ions can also directly coordinate with the nucleobases. The nitrogen and oxygen atoms within the purine (B94841) and pyrimidine (B1678525) bases offer potential coordination sites. Guanine (B1146940), in particular, is a primary target for this compound binding, with the N7 and O6 atoms being key sites of interaction. Studies have identified strong zinc binding sites within GGG trinucleotide repeats and some GG dinucleotides. This specific interaction with guanine bases can play a role in the recognition of specific DNA sequences by zinc-dependent proteins and can also contribute to structural modifications of the nucleic acid.
This compound-Mediated Nucleic Acid Structural Modifications
The direct binding of zinc ions to nucleic acids can induce significant structural changes, affecting their conformation and function.
Conformational Changes in DNA Duplexes
The binding of zinc ions can induce cooperative conformational changes in duplex DNA. cdnsciencepub.com At pH levels above 8, Zn²⁺ can cause a distinct structural transition in DNA, which has been termed 'M' DNA. cdnsciencepub.com This new conformation is characterized by a loss of the imino protons of both A∙T and G∙C base pairs and a helix with at least 5% fewer base pairs per turn than the canonical 'B' form DNA. cdnsciencepub.com This transformation is cooperative and reversible upon the addition of a chelating agent like EDTA, indicating that the two DNA strands remain antiparallel. cdnsciencepub.com Such conformational changes can influence the binding of other molecules, such as intercalating agents, and may have regulatory functions in vivo. cdnsciencepub.com
| Property | B-DNA | M-DNA (in the presence of Zn²⁺) |
| Handedness | Right-handed | Assumed to be right-handed, but altered |
| Base pairs per turn | ~10.5 | At least 5% fewer than B-DNA cdnsciencepub.com |
| Imino protons | Present | Lost for both A∙T and G∙C pairs cdnsciencepub.com |
| Ethidium binding | Binds | Does not bind cdnsciencepub.com |
| Inducing conditions | Physiological salt concentrations | pH > 8, presence of Zn²⁺ cdnsciencepub.com |
Role in Nucleic Acid Cleavage and Processing (e.g., Zinc Nucleases)
Zinc ions are essential catalytic cofactors for a large family of enzymes known as nucleases, which are responsible for the cleavage of phosphodiester bonds in nucleic acids. nih.gov These "zinc-dependent nucleases" utilize the Lewis acidity of the this compound to facilitate the hydrolytic cleavage of the nucleic acid backbone. nih.gov The this compound in the active site can activate a water molecule, making it a better nucleophile to attack the phosphorus atom of the phosphodiester bond. rsc.org Some nucleases contain up to three zinc ions in their active site to facilitate this process. nih.gov Zinc-dependent nucleases are involved in a wide range of crucial cellular processes, including DNA repair, replication, and programmed cell death. nih.gov For instance, Zinc-finger nucleases (ZFNs) are engineered proteins that combine a DNA-binding zinc finger domain with a DNA-cleavage domain, allowing for targeted gene editing. wikipedia.orgtaylorandfrancis.com
Zinc-Dependent Nucleic Acid-Binding Proteins
A significant portion of proteins that interact with nucleic acids are dependent on zinc ions for their structure and function. kcl.ac.uk The most well-known examples are the zinc finger proteins. researchgate.net In these proteins, the this compound does not directly interact with the nucleic acid but rather plays a crucial structural role, organizing the protein domain into a specific conformation that is capable of recognizing and binding to specific DNA or RNA sequences. The this compound is typically coordinated by a combination of cysteine and/or histidine residues, creating a stable structural scaffold. researchgate.net This "zinc finger" motif is found in a vast number of transcription factors and other DNA-binding proteins, where it is essential for the regulation of gene expression. wikipedia.org The binding of zinc to these proteins can induce conformational changes that are necessary for their DNA-binding activity. nih.govacs.org
| Protein Class | Role of this compound | Examples |
| Zinc Finger Proteins | Structural: Stabilizes the DNA-binding domain. | Transcription Factor IIIA (TFIIIA) , Zif268 wikipedia.org |
| Zinc Nucleases | Catalytic: Activates a water molecule for phosphodiester bond cleavage. nih.gov | Nuclease P1 nih.gov, E. coli Endo IV nih.gov, Zinc-finger nucleases (ZFNs) wikipedia.org |
| Other Zinc-Dependent DNA-Binding Proteins | Structural and/or Catalytic | RNA polymerases , DNA topoisomerases |
Advanced Methodologies in Zinc Ion Research
Detection and Quantification of Zinc Ions in Biological Samples
Mass Spectrometry-Based Approaches
Native Mass Spectrometry for Protein-Metal Interactions
Native Mass Spectrometry (native MS) is a powerful technique that directly provides information on metal binding to proteins, including binding stoichiometry. Unlike indirect biophysical methods that infer binding from changes in protein stability, native MS directly evaluates mass changes corresponding to the addition of metal ions or other ligands to a protein. This allows for the straightforward examination of metal/protein stoichiometry, even when it is greater than one. mdpi.com
Native MS can be particularly useful when metal ion/protein complexes exhibit different conformations, as ion mobility (IM) coupled with native MS can separate proteins based on their conformers. mdpi.com This capability is crucial for understanding the structural diversity and dynamic nature of zinc-bound proteins.
Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS)
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a valuable tool for probing protein structure, dynamics, and conformational changes, including those induced by ligand binding. thermofisher.comnih.gov In HDX-MS, the rate of hydrogen to deuterium exchange provides insights into solvent accessibility, which can be used to infer information about protein structure and conformation. thermofisher.com This technique is not limited by the size of proteins or protein complexes, offering an advantage over traditional structural approaches. thermofisher.com
HDX-MS can identify protein-protein or protein-ligand interaction sites and detect allosteric effects, where ligand binding causes changes in protein sites beyond the immediate binding site. thermofisher.com For instance, HDX-MS has been employed to study the Hepatitis B virus X protein (HBx) and DNA damage-binding protein 1 (DDB1) complex in the presence and absence of zinc ions, revealing how zinc ions interact with HBx. mdpi.com Studies on the Xanthomonas campestris pv. campestris (Xcc) Zur protein (XcZur), a zinc uptake transcriptional regulator, utilized HDX-MS to uncover zinc-induced conformational changes essential for its activation and DNA binding. Zinc perception increased deuterium exchange in specific regions of the DNA binding domain, suggesting structural alterations that expose key elements for DNA binding. oup.com
HDX-MS can also provide information on protein dynamics, including short-lived intermediate structures and the series of events leading from one conformational state to another. thermofisher.com Flexible regions of a protein, such as loops, exchange deuterium faster, while more structured regions or those in the protein core exchange slower. thermofisher.com
Quantitative Proteomics for Zinc-Binding Proteins
Quantitative proteomics approaches are essential for comprehensively identifying proteins involved in zinc homeostasis and understanding the physiological roles of zinc. These methods aim to characterize the entire "zinc-regulated proteome," which includes proteins that directly bind zinc, those whose expression or modification is influenced by zinc levels, and those involved in zinc transport and regulation. researchgate.netbiorxiv.org
One strategy involves "conditional proteomics," which utilizes designer zinc-responsive labeling reagents and quantitative mass spectrometry to tag and identify proteins localized under high concentrations of mobile zinc ions. researchgate.net For example, acyl imidazole (B134444) (AI)-based protein labeling reagents, such as AIZin, incorporate a zinc-binding chelator (e.g., dipicolylamine, DPA) and a reporter probe. Upon zinc binding, the reactivity of the acyl moiety increases, leading to an acyl transfer reaction with nucleophilic amino acid side chains of proteins. This method has been applied in living cells to identify proteins in zinc-rich environments. researchgate.net
Recent advancements include cysteine derivatization and enrichment methods coupled with multiplexed proteomics to provide a quantitative landscape of the zinc-regulated cysteine proteome. Zinc binding to proteins frequently involves coordination with at least one cysteine thiolate sidechain. biorxiv.org This approach allows for the quantification of zinc modification status across tens of thousands of cysteines in the human proteome, revealing a significant number of constitutively zinc-bound and inducibly modified cysteines. biorxiv.org
For example, a study leveraging data-dependent acquisition (DDA) and data-independent acquisition (DIA) mass spectrometry investigated proteome changes in Pseudomonas aeruginosa under varying zinc availability, identifying over 2,000 unique proteins, with many involved in zinc uptake and efflux pathways. nih.gov Another study used zinc-immobilized metal ion affinity chromatography (Zn-IMAC) coupled with nanoscale liquid chromatography and tandem mass spectrometry (nanoLC-MS/MS) to identify zinc-binding proteins in developing barley grains, revealing storage proteins like B-hordeins and 7S globulins as major zinc ligands. nih.gov
Electrochemical Methods for Zinc Ion Analysis
Electrochemical methods offer a cost-effective, sensitive, and often automated approach for the determination of zinc ions, even at trace amounts. bibliotekanauki.pl Voltammetry, particularly Anodic Stripping Voltammetry (ASV), is a widely applied electrochemical technique for zinc detection. bibliotekanauki.plmdpi.com
The principle of ASV involves two main stages:
Deposition: The analyte (Zn²⁺) is reduced and deposited onto the working electrode surface at a constant potential, forming a film or amalgam. During this stage, the solution is continuously mixed, and current changes are typically not recorded. bibliotekanauki.pl
Anodic Oxidation (Stripping): The potential is scanned in the anodic direction, causing the deposited metal to re-oxidize and go back into solution. The current flowing due to this oxidation is measured, producing a voltammetric curve where peak current is proportional to the analyte concentration. bibliotekanauki.pl
Various modified electrodes have been developed to enhance the sensitivity and selectivity of electrochemical zinc detection. Examples include:
Calixarene-based sensors: A dicarboxyl-Calix nih.govarene-based electrochemical sensor (Calix/MPA/Au) has been reported for detecting Zn(II) ions with a detection limit of 1.5 mg/L. iwaponline.com
Schiff base ligands: A novel bidentate Schiff base (L) modified screen-printed carbon electrodes (SPCEs) showed high sensitivity (detection limit in micromolar range) and selectivity for Zn²⁺ ions over common interferents like Ca²⁺, Mg²⁺, K⁺, Ni²⁺, and Cd²⁺. mdpi.com
Graphene-modified electrodes: Electrodes modified with electrochemically reduced graphene oxide (GCE/ERGO) have demonstrated significantly improved electrocatalytic activity towards zinc ions, achieving a detection limit of 5 ng·mL⁻¹. nih.gov
Boron-doped diamond (BDD) electrodes: BDD working electrodes in thin-layer flow cells have been fabricated for heavy metal ion determination, including Zn²⁺, using ASV. researchgate.net
Functionalized multi-walled carbon nanotubes (f-MWCNTs) and chitosan (B1678972) (CS): An electrochemical method using f-MWCNTs and CS has been developed for detecting Zn²⁺ in drinking water. researchgate.net
Electrochemical impedance spectroscopy (EIS) can also be used to detect zinc ions, by monitoring subtle changes in solution impedance due to the release of ionic species. mdpi.com
Fluorescent Probes and Imaging Techniques for Zinc Ions
Fluorescent probes are widely used for investigating biomolecules, including zinc ions, in living cells, tissues, and animals due to their high sensitivity and non-invasiveness. mdpi.comacs.org These probes allow for real-time monitoring and imaging of this compound concentrations and distribution. mdpi.comnih.gov Fluorescent sensors typically consist of a zinc-chelating unit and a fluorescent reporter that signals binding events through changes in emission properties (e.g., quantum yield, wavelength). nih.gov
Key design criteria for fluorescent Zn(II) sensors in biological samples include:
Selectivity: High selectivity for Zn(II) over other abundant ions (e.g., Ca²⁺, H⁺, Fe²⁺, Mg²⁺, Na⁺, K⁺). nih.gov
Response: Rapid and reversible response over a wide dynamic range of zinc concentrations. nih.gov
Biocompatibility: Low toxicity, good solubility, and stability in biological environments. nih.gov
Photophysical properties: Visible absorption and emission profiles are preferred to minimize tissue damage and autofluorescence from UV irradiation. Resistance to photobleaching and minimal background fluorescence from pH/ionic strength effects are also crucial. nih.gov
Affinity (Kd): The probe's dissociation constant (Kd) should be appropriate for the physiological concentration range of mobile zinc in the sample. nih.gov
Fluorescent probes can be broadly categorized into small-molecule sensors and genetically encoded sensors. mdpi.com
Small-Molecule Fluorescent Sensors
Small-molecule fluorescent sensors are synthetic organic molecules designed to bind zinc ions and exhibit a change in their fluorescence properties. nih.govmdpi.com These sensors typically comprise a subunit that selectively binds to the metal, which in turn induces a change in a fluorescent subunit. wikipedia.org This change can be observed as a "turn-on" (increase in fluorescence intensity) or a ratiometric response (shift in emission wavelength or ratio of two emission wavelengths). mdpi.com Ratiometric systems are advantageous as their signal is largely independent of probe concentration, illumination intensity, and photobleaching. nih.gov
Common fluorophore platforms used in small-molecule zinc sensors include coumarin (B35378), quinoline, fluorescein, rhodamine, pyrene, and naphthalene. mdpi.comnih.govmdpi.comresearchgate.net The zinc-chelating units often include di-2-picolylamine (DPA) or iminodiacetate (B1231623) (IDA). nih.govnih.gov
Examples of small-molecule fluorescent sensors for zinc ions:
Zinpyr family: Fluorescein-based sensors with DPA or DPA-derived chelates, such as Zinpyr-1, which responds quickly and reversibly to Zn²⁺ in the 1 µM–1 mM range. nih.govmdpi.com
Coumarin derivatives: Novel coumarin derivative fluorescent probes, like FCP, have been designed based on the photo-induced electron transfer (PET) mechanism for quantitative Zn²⁺ detection. mdpi.comacs.org
SpiroZin2: A far-red light probe with nanomolar affinity for zinc ions, suitable for precise detection and imaging in cells and tissues, particularly for studying zinc dynamics in acidic vesicles and neural synapses. mdpi.com
P-OH: A probe synthesized from 2-aminobenzoylhydrazine and 3′-formyl-4′-hydroxy-[1,1′-biphenyl]-4-carbonitrile, which forms a 2:1 ligand with zinc ions, leading to fluorescence enhancement. It has been used to detect zinc ions in cells and zebrafish with high sensitivity (13 nM). mdpi.com
BODIPY-based probes: These probes can exhibit ratiometric responses to Zn²⁺ and have been designed for zinc imaging, even under oxidative stress conditions. mdpi.com
Small-molecule sensors are particularly useful for imaging mobile Zn(II) in living cells and brain tissue, providing insights into zinc distribution, uptake, and mobilization. nih.govacs.org
Genetically Encoded Fluorescent Sensors
Genetically encoded fluorescent Zn²⁺ indicators (GEZIs) are protein-based biosensors that allow for the monitoring of zinc dynamics within living cells and tissues in real-time. researchgate.netmdpi.comnih.gov A significant advantage of GEZIs is the control over subcellular localization and the absence of leakage, making them ideal for targeting specific organelles. nih.gov They can be readily delivered to cells through simple transfection protocols. nih.gov
Most GEZIs are based on Förster Resonance Energy Transfer (FRET) between a pair of fluorescent proteins (FPs) fused with zinc-binding motifs. researchgate.netnih.gov Conformational changes induced by zinc binding alter the orientation of the fluorescent protein domains, leading to a change in FRET efficiency. The ratio of emission intensity for the two fluorophores correlates with zinc concentration, enabling ratiometric quantification. nih.gov
Examples of genetically encoded fluorescent sensors:
FRET-based sensors: The eCALWY and ZapCY sensors are widely applied FRET-based GEZIs that have been used to measure cytosolic free Zn²⁺ in various cell types. acs.org Some FRET-based sensors can display large ratiometric changes upon Zn²⁺ binding and have tunable affinities spanning pico- to nanomolar ranges, suitable for targeting subcellular organelles. nih.gov
Single fluorescent protein-based indicators: Efforts have been made to develop intensiometric GEZIs based on single teal and red FPs to overcome the broad spectral bandwidths of FRET-based sensors, which can pose challenges in multicolor imaging. These single-FP GEZIs offer simplicity in measurement, compatibility with multicolor imaging, and large dynamic ranges. researchgate.net
ZIBG1 and ZIBG2: These photostable, green fluorescent protein (GFP)-based indicators respond selectively to Zn²⁺ and have affinities suitable for detecting Zn²⁺ secretion from intracellular vesicles. ZIBG2, when localized to the cell surface, has been used to monitor glucose-induced dynamic Zn²⁺ secretion from pancreatic β-cells and islets, serving as an indicator for islet functional potency. acs.org
DNAzyme-mediated sensors: A new ratiometric imaging technique for Mg²⁺ and Zn²⁺ in living cells utilizes DNAzyme-mediated, genetically encoded fluorescent proteins. This approach correlates the expression level of fluorescent proteins with the target metal ion concentration through metal-specific DNAzyme activity. mdpi.com
Genetically encoded sensors have enabled the visualization of intracellular free Zn²⁺ in real-time, revealing that cytosolic Zn²⁺ concentrations are tightly buffered at picomolar levels, significantly lower than in secretory granules. nih.gov
Ratiometric Imaging of Zinc Ions
Ratiometric imaging is a highly advantageous technique for visualizing zinc ions in biological systems, offering improved accuracy and precision compared to intensity-based methods nih.govmit.edufrontiersin.org. This approach relies on fluorescent sensors that exhibit a shift in their emission and/or absorption profiles upon binding to the analyte, in this case, zinc ions nih.gov. By correlating the analyte concentration with the ratio of emission intensities at two different wavelengths (in dual excitation or emission measurements), ratiometric systems provide a signal that is largely independent of factors such as probe concentration, illumination intensity, and photobleaching, which can otherwise introduce artifacts in single-wavelength measurements nih.govfrontiersin.org.
For instance, the development of far-red light probes like SpiroZin2 has enabled precise detection and imaging of zinc ions in cells and tissues, even in acidic vesicles and neural synapses, due to their nanomolar affinity for zinc ions and insensitivity to physiological pH changes mdpi.com. Another example involves a coumarin and quinoline-based fluorescent probe, T2, which demonstrated high affinity for Zn²⁺ (K value of 0.98 µM) and a detection limit of 48.1 nM, proving suitable for quantitative determination of Zn²⁺ levels in living cells mdpi.com. Furthermore, photoactivatable zinc sensors, such as ZP1-based systems, have been designed to achieve spatiotemporal control of zinc response to fluorescence by incorporating a photocleavable protecting group, allowing for high spatiotemporal resolution imaging of zinc dynamics in living cells and brain slices mdpi.com.
Ratiometric fluorescent nanoprobes, which contain two or more fluorescent components emitting at different wavelengths, are ideal for visualizing, detecting, and quantifying a wide range of analytes, including ions frontiersin.org. This strategy offers real-time monitoring capabilities, enabling continuous and dynamic measurements without extensive sample processing frontiersin.org.
| Probe Type | Mechanism | Advantages | Example Probes |
| Fluorescent Ratiometric Probes | Shift in emission/absorption profiles upon Zn²⁺ binding | Independent of probe concentration, illumination intensity, photobleaching; improved accuracy and precision; real-time monitoring nih.govfrontiersin.org | SpiroZin2, T2, ZP1-based sensors, rhodol/rhodamine platforms mit.edumdpi.com |
| Photoacoustic Ratiometric Probes | Absorption peak shift upon Zn²⁺ binding, leading to changes in PA signal intensity at different wavelengths | Deep tissue imaging, high selectivity, fast responsiveness, excellent biocompatibility researchgate.netacs.org | CR-1 researchgate.net |
Two-Photon Excitation Microscopy for Deep Tissue Imaging
Two-photon excitation microscopy (TPEM) is a powerful non-linear optical microscopy technique that allows for deep tissue imaging (e.g., >100 µm) with three-dimensional resolution, reduced phototoxicity, and minimal cellular autofluorescence and light scattering nih.govcapes.gov.brresearchgate.net. This makes TPEM particularly well-suited for investigating the behavior of cells in their natural environment within living tissues nih.gov.
Zinc-responsive fluorescent probes suitable for two-photon excitation have been developed to facilitate these studies nih.govcapes.gov.brresearchgate.netoptica.org. For example, efficient two-photon probes like AZn1 and AZn2 demonstrate significant two-photon excited fluorescence enhancement (24- to 52-fold) in response to Zn²⁺, enabling selective detection of intracellular free Zn²⁺ ions in live cells and tissues at depths of 80–150 µm without interference from other metal ions capes.gov.br. Another probe specifically designed for lysosomal zinc ions allows for fluorescence imaging of endogenous zinc ions in lysosomes of NIH 3T3 cells and mouse hippocampal tissues by two-photon microscopy rsc.org.
Research has also focused on developing two-photon probes that can simultaneously detect cytosolic and mitochondrial Zn²⁺ ions in live cells and living tissues at depths of up to 115 mm using dual-color TPEM imaging researchgate.net. The application of two-photon microscopy has been instrumental in visualizing Zn²⁺ dynamics at the synaptic level in adult mouse brain tissues, particularly in mossy fiber boutons of hippocampal neurons nih.gov. Probes like 6-CO₂H-ZAP4 have been used to image synaptic vesicle Zn²⁺, allowing for the monitoring of Zn²⁺ release from individual neurons and providing insights into how Zn²⁺ regulates synaptic plasticity nih.gov.
Spatiotemporal Imaging in Live Biological Systems
Spatiotemporal imaging of zinc ions in live biological systems allows researchers to track the dynamic distribution and mobilization of zinc in real-time, providing critical insights into its physiological roles and involvement in disease mdpi.comresearchgate.netnih.gov. This capability is essential for understanding how zinc homeostasis is maintained and disrupted at various levels, from subcellular compartments to whole organisms.
Techniques like ratiometric imaging and two-photon microscopy contribute significantly to spatiotemporal resolution. Photoactivatable zinc sensors, for instance, have been successfully applied to image zinc dynamics in living cells and brain slices with high spatiotemporal resolution, offering a novel tool for resolving the transient function of zinc in processes such as neural signaling mdpi.com. Genetically encoded fluorescent sensor proteins are also attractive for live-cell imaging as they can be targeted to specific cellular locations and enable ratiometric detection without invasive procedures researchgate.netnih.gov. These probes often consist of ion-binding domains fused to fluorescent proteins, altering their fluorescent properties upon ion binding nih.gov.
The Zinc-based Ultrasensitive Microscopic Barrier Assay (ZnUMBA) is another method that enables the detection of local tight junction leaks with high spatiotemporal resolution, demonstrating its utility in measuring dynamic changes in epithelial barrier function in systems like Xenopus embryos and zebrafish embryos nih.govbiorxiv.org. Furthermore, engineered fluorescence protein-based nanoprobes have been developed to spatially and temporally resolve Zn²⁺ in living zebrafish brain tissue, contributing to the understanding of neurological disease pathology mdpi.com. The ability to monitor this compound levels in organelles, cells, and in vivo is paramount for investigating physiological and pathological functions researchgate.net.
Proteomic and Systems Biology Approaches to the Zinc Proteome
Proteomic and systems biology approaches are essential for comprehensively understanding the "zinc proteome," which encompasses all proteins that bind zinc ions in a biological system nih.govacs.org. Zinc is the second most abundant metal in the human body, with approximately 10% of the human proteome (around 2800 proteins) potentially requiring zinc for their physiological function nih.govacs.org. These proteins play diverse roles, including gene expression regulation, enzymatic catalysis, and ion transport acs.orgnih.gov.
Global Identification of Zinc-Binding Proteins
Global identification of zinc-binding proteins involves high-throughput methods to systematically catalog proteins that interact with zinc. This is achieved through a combination of experimental and computational strategies. For instance, bioinformatic research employs a multi-pronged approach: searching for known zinc-binding patterns derived from X-ray data, utilizing libraries of metal-binding protein domains from databases like Pfam, and mining annotations of human gene sequences acs.org. Through such integrated approaches, studies have estimated that approximately 2800 human proteins are potentially zinc-binding in vivo acs.org.
Mass spectrometry-based proteomics plays a crucial role in identifying metalloproteins. For example, analysis of bacterial culture supernatants using liquid chromatography-tandem mass spectrometry has led to the identification of novel zinc metalloproteases plos.org. A competitive chemical-proteomic platform has also been developed to identify zinc-binding cysteines based on their reduced nucleophilicity upon zinc treatment, allowing for the global identification of putative zinc-chelating cysteines across the human proteome nih.gov. This platform has successfully identified both well-characterized zinc-binding proteins and numerous uncharacterized ones nih.gov.
Computational Prediction of Zinc-Binding Motifs
Computational prediction of zinc-binding motifs is a vital complement to experimental methods, especially given the cost and time limitations of detecting all zinc-binding sites experimentally srce.hr. These methods leverage the characteristic 3D arrangements of zinc-coordinating ligand residues and sequence information to predict binding sites oup.com.
Various machine learning algorithms, including Bayesian algorithms, support vector machines (SVM), random forests, and neural networks, have been developed for this purpose srce.hrnih.gov. These algorithms are trained on datasets of known zinc-binding sites to identify characteristic properties nih.gov. For example, the TEMSP (3D TEmplate-based Metal Site Prediction) method uses a structure-based approach to predict zinc-binding sites and their local structures, leading to the de novo discovery of zinc-binding sites in proteins of unknown function oup.com. Other methods like CHED and FEATURE utilize properties of ligand residue triads and Bayesian classifiers based on amino acid residue properties around zinc ions, respectively oup.com.
The ZincBindPredict tool, for instance, uses machine learning methods trained on the ZincBindDB database to predict common zinc-binding site families from both protein sequence and structure mdpi.comresearchgate.net. These models have demonstrated high accuracy, with structural models achieving a mean MCC (Matthews Correlation Coefficient) of 0.97 and sequence models a mean MCC of 0.87 mdpi.comresearchgate.net. Predictions often focus on the four major types of zinc-binding residues: Cysteine (Cys), Histidine (His), Glutamate (B1630785) (Glu), and Aspartate (Asp), which account for about 96% of all zinc-binding residues plos.orgoup.com.
Chemical Proteomics for Dynamic this compound Interactions
Chemical proteomics offers a powerful avenue for investigating dynamic this compound interactions, particularly the reversible and transient binding events that are challenging to capture with traditional methods biorxiv.org. This approach involves using chemical probes that can selectively label or react with proteins in a zinc-dependent manner, followed by mass spectrometry for identification and quantification.
A "conditional proteomics" approach has been developed to identify proteins involved in zinc homeostasis by utilizing designer zinc-responsive labeling reagents and quantitative mass spectrometry nih.gov. This method has been used to elucidate zinc dyshomeostasis induced by oxidative stress, revealing dynamic changes in zinc-related proteomes and characterizing previously unknown zinc-rich vesicles nih.gov.
The non-covalent nature of coordination bonds between protein residues and zinc presents a technical challenge for proteome-wide analysis biorxiv.org. However, recent mass spectrometry methodologies have enabled the determination of zinc binding to protein cysteine residues under native conditions, preserving these interactions biorxiv.org. For instance, a competitive chemical-proteomic platform identifies metal-binding cysteines by detecting their reduced nucleophilicity when bound to zinc ions nih.gov. This allows for the global identification of zinc-binding cysteines and the study of their dynamic interactions, such as the dose-dependent decrease in glutathione (B108866) S-transferase omega-1 (GSTO1) activity upon this compound treatment nih.gov. Such chemical proteomic strategies are crucial for understanding the mechanistic basis of zinc regulation over biological processes at a comprehensive level biorxiv.org.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (Zn²⁺) | 33816 |
| SpiroZin2 | Not directly available as a PubChem CID for the probe itself, but components may be. |
| ZP1 | Not directly available as a PubChem CID for the probe itself, but components may be. |
| AZn1 | Not directly available as a PubChem CID for the probe itself, but components may be. |
| AZn2 | Not directly available as a PubChem CID for the probe itself, but components may be. |
| 6-CO₂H-ZAP4 | Not directly available as a PubChem CID for the probe itself, but components may be. |
| CR-1 | Not directly available as a PubChem CID for the probe itself, but components may be. |
| Pyrithione | 70278 |
| Cysteine | 5862 |
| Histidine | 6274 |
| Glutamate | 33032 |
| Aspartate | 227 |
| Glutathione S-transferase omega-1 (GSTO1) | Not a small molecule, but a protein. |
| Sorbitol dehydrogenase (SORD) | Not a small molecule, but a protein. |
| EDTA | 6049 |
| Coumarin | 323 |
| Quinoline | 7940 |
The study of zinc ions (Zn²⁺) in biological systems is crucial due to their diverse roles in catalytic, structural, and regulatory functions of proteins, as well as their involvement in various physiological and pathological processes. Advanced methodologies are continuously being developed to overcome the challenges associated with detecting and quantifying zinc ions, especially in complex biological environments. These methodologies allow for a deeper understanding of zinc dynamics and its impact on cellular function.
Ratiometric Imaging of Zinc Ions
Ratiometric imaging is a highly advantageous technique for visualizing zinc ions in biological systems, offering improved accuracy and precision compared to intensity-based methods. nih.govmit.edufrontiersin.org This approach relies on fluorescent sensors that exhibit a shift in their emission and/or absorption profiles upon binding to the analyte, in this case, zinc ions. nih.gov By correlating the analyte concentration with the ratio of emission intensities at two different wavelengths (in dual excitation or emission measurements), ratiometric systems provide a signal that is largely independent of factors such as probe concentration, illumination intensity, and photobleaching, which can otherwise introduce artifacts in single-wavelength measurements. nih.govfrontiersin.org
For instance, the development of far-red light probes like SpiroZin2 has enabled precise detection and imaging of zinc ions in cells and tissues, even in acidic vesicles and neural synapses, due to their nanomolar affinity for zinc ions and insensitivity to physiological pH changes. mdpi.com Another example involves a coumarin and quinoline-based fluorescent probe, T2, which demonstrated high affinity for Zn²⁺ (K value of 0.98 µM) and a detection limit of 48.1 nM, proving suitable for quantitative determination of Zn²⁺ levels in living cells. mdpi.com Furthermore, photoactivatable zinc sensors, such as ZP1-based systems, have been designed to achieve spatiotemporal control of zinc response to fluorescence by incorporating a photocleavable protecting group, allowing for high spatiotemporal resolution imaging of zinc dynamics in living cells and brain slices. mdpi.com
Ratiometric fluorescent nanoprobes, which contain two or more fluorescent components emitting at different wavelengths, are ideal for visualizing, detecting, and quantifying a wide range of analytes, including ions. frontiersin.org This strategy offers real-time monitoring capabilities, enabling continuous and dynamic measurements without extensive sample processing. frontiersin.org A novel photoacoustic (PA) ratiometric probe, CR-1, has been developed for in situ imaging of Zn²⁺ in deep tissue in vivo. researchgate.netacs.org This probe exhibits a blue shift in its absorption peak from 710 nm to 532 nm upon binding with Zn²⁺, leading to a ratiometric PA signal (PA₅₃₂/PA₇₁₀) that correlates linearly with Zn²⁺ concentration. researchgate.netacs.org
| Probe Type | Mechanism | Advantages | Example Probes |
| Fluorescent Ratiometric Probes | Shift in emission/absorption profiles upon Zn²⁺ binding | Independent of probe concentration, illumination intensity, photobleaching; improved accuracy and precision; real-time monitoring. nih.govfrontiersin.org | SpiroZin2, T2, ZP1-based sensors, rhodol/rhodamine platforms. mit.edumdpi.com |
| Photoacoustic Ratiometric Probes | Absorption peak shift upon Zn²⁺ binding, leading to changes in PA signal intensity at different wavelengths | Deep tissue imaging, high selectivity, fast responsiveness, excellent biocompatibility. researchgate.netacs.org | CR-1. researchgate.net |
Two-Photon Excitation Microscopy for Deep Tissue Imaging
Two-photon excitation microscopy (TPEM) is a powerful non-linear optical microscopy technique that allows for deep tissue imaging (e.g., >100 µm) with three-dimensional resolution, reduced phototoxicity, and minimal cellular autofluorescence and light scattering. nih.govcapes.gov.brresearchgate.net This makes TPEM particularly well-suited for investigating the behavior of cells in their natural environment within living tissues. nih.gov
Zinc-responsive fluorescent probes suitable for two-photon excitation have been developed to facilitate these studies. nih.govcapes.gov.brresearchgate.netoptica.org For example, efficient two-photon probes like AZn1 and AZn2 demonstrate significant two-photon excited fluorescence enhancement (24- to 52-fold) in response to Zn²⁺, enabling selective detection of intracellular free Zn²⁺ ions in live cells and tissues at depths of 80–150 µm without interference from other metal ions. capes.gov.br Another probe specifically designed for lysosomal zinc ions allows for fluorescence imaging of endogenous zinc ions in lysosomes of NIH 3T3 cells and mouse hippocampal tissues by two-photon microscopy. rsc.org
Research has also focused on developing two-photon probes that can simultaneously detect cytosolic and mitochondrial Zn²⁺ ions in live cells and living tissues at depths of up to 115 mm using dual-color TPEM imaging. researchgate.net The application of two-photon microscopy has been instrumental in visualizing Zn²⁺ dynamics at the synaptic level in adult mouse brain tissues, particularly in mossy fiber boutons of hippocampal neurons. nih.gov Probes like 6-CO₂H-ZAP4 have been used to image synaptic vesicle Zn²⁺, allowing for the monitoring of Zn²⁺ release from individual neurons and providing insights into how Zn²⁺ regulates synaptic plasticity. nih.gov
Spatiotemporal Imaging in Live Biological Systems
Spatiotemporal imaging of zinc ions in live biological systems allows researchers to track the dynamic distribution and mobilization of zinc in real-time, providing critical insights into its physiological roles and involvement in disease. mdpi.comresearchgate.netnih.gov This capability is essential for understanding how zinc homeostasis is maintained and disrupted at various levels, from subcellular compartments to whole organisms.
Techniques like ratiometric imaging and two-photon microscopy contribute significantly to spatiotemporal resolution. Photoactivatable zinc sensors, for instance, have been successfully applied to image zinc dynamics in living cells and brain slices with high spatiotemporal resolution, offering a novel tool for resolving the transient function of zinc in processes such as neural signaling. mdpi.com Genetically encoded fluorescent sensor proteins are also attractive for live-cell imaging as they can be targeted to specific cellular locations and enable ratiometric detection without invasive procedures. researchgate.netnih.gov These probes often consist of ion-binding domains fused to fluorescent proteins, altering their fluorescent properties upon ion binding. nih.gov
The Zinc-based Ultrasensitive Microscopic Barrier Assay (ZnUMBA) is another method that enables the detection of local tight junction leaks with high spatiotemporal resolution, demonstrating its utility in measuring dynamic changes in epithelial barrier function in systems like Xenopus embryos and zebrafish embryos. nih.govbiorxiv.org Furthermore, engineered fluorescence protein-based nanoprobes have been developed to spatially and temporally resolve Zn²⁺ in living zebrafish brain tissue, contributing to the understanding of neurological disease pathology. mdpi.com The ability to monitor this compound levels in organelles, cells, and in vivo is paramount for investigating physiological and pathological functions. researchgate.net
Proteomic and Systems Biology Approaches to the Zinc Proteome
Proteomic and systems biology approaches are essential for comprehensively understanding the "zinc proteome," which encompasses all proteins that bind zinc ions in a biological system. nih.govacs.org Zinc is the second most abundant metal in the human body, with approximately 10% of the human proteome (around 2800 proteins) potentially requiring zinc for their physiological function. nih.govacs.org These proteins play diverse roles, including gene expression regulation, enzymatic catalysis, and ion transport. acs.orgnih.gov
Global Identification of Zinc-Binding Proteins
Global identification of zinc-binding proteins involves high-throughput methods to systematically catalog proteins that interact with zinc. This is achieved through a combination of experimental and computational strategies. For instance, bioinformatic research employs a multi-pronged approach: searching for known zinc-binding patterns derived from X-ray data, utilizing libraries of metal-binding protein domains from databases like Pfam, and mining annotations of human gene sequences. acs.org Through such integrated approaches, studies have estimated that approximately 2800 human proteins are potentially zinc-binding in vivo. acs.org
Mass spectrometry-based proteomics plays a crucial role in identifying metalloproteins. For example, analysis of bacterial culture supernatants using liquid chromatography-tandem mass spectrometry has led to the identification of novel zinc metalloproteases. plos.org A competitive chemical-proteomic platform has also been developed to identify zinc-binding cysteines based on their reduced nucleophilicity upon zinc treatment, allowing for the global identification of putative zinc-chelating cysteines across the human proteome. nih.gov This platform has successfully identified both well-characterized zinc-binding proteins and numerous uncharacterized ones. nih.gov
Computational Prediction of Zinc-Binding Motifs
Computational prediction of zinc-binding motifs is a vital complement to experimental methods, especially given the cost and time limitations of detecting all zinc-binding sites experimentally. srce.hr These methods leverage the characteristic 3D arrangements of zinc-coordinating ligand residues and sequence information to predict binding sites. oup.com
Various machine learning algorithms, including Bayesian algorithms, support vector machines (SVM), random forests, and neural networks, have been developed for this purpose. srce.hrnih.gov These algorithms are trained on datasets of known zinc-binding sites to identify characteristic properties. nih.gov For example, the TEMSP (3D TEmplate-based Metal Site Prediction) method uses a structure-based approach to predict zinc-binding sites and their local structures, leading to the de novo discovery of zinc-binding sites in proteins of unknown function. oup.com Other methods like CHED and FEATURE utilize properties of ligand residue triads and Bayesian classifiers based on amino acid residue properties around zinc ions, respectively. oup.com
The ZincBindPredict tool, for instance, uses machine learning methods trained on the ZincBindDB database to predict common zinc-binding site families from both protein sequence and structure. mdpi.comresearchgate.net These models have demonstrated high accuracy, with structural models achieving a mean MCC (Matthews Correlation Coefficient) of 0.97 and sequence models a mean MCC of 0.87. mdpi.comresearchgate.net Predictions often focus on the four major types of zinc-binding residues: Cysteine (Cys), Histidine (His), Glutamate (Glu), and Aspartate (Asp), which account for about 96% of all zinc-binding residues. plos.orgoup.com
| Prediction Method | Input Data | Key Features/Algorithms | Performance (Example) |
| TEMSP | Protein structure | 3D template-based matching | De novo discovery of zinc-binding sites. oup.com |
| ZincBindPredict | Protein sequence and/or structure | Machine learning (e.g., SVM, Random Forests) trained on ZincBindDB | Structural models: mean MCC ≥ 0.97; Sequence models: mean MCC ≥ 0.87. mdpi.comresearchgate.net |
| CHED | Apoprotein structures | Properties of triads of zinc-coordinating ligand residues. oup.com | - |
| FEATURE | Protein structure | Bayesian classifier based on amino acid residue properties in concentric shells around zinc ions. oup.com | - |
Chemical Proteomics for Dynamic this compound Interactions
Chemical proteomics offers a powerful avenue for investigating dynamic this compound interactions, particularly the reversible and transient binding events that are challenging to capture with traditional methods. biorxiv.org This approach involves using chemical probes that can selectively label or react with proteins in a zinc-dependent manner, followed by mass spectrometry for identification and quantification.
A "conditional proteomics" approach has been developed to identify proteins involved in zinc homeostasis by utilizing designer zinc-responsive labeling reagents and quantitative mass spectrometry. nih.gov This method has been used to elucidate zinc dyshomeostasis induced by oxidative stress, revealing dynamic changes in zinc-related proteomes and characterizing previously unknown zinc-rich vesicles. nih.gov
The non-covalent nature of coordination bonds between protein residues and zinc presents a technical challenge for proteome-wide analysis. biorxiv.org However, recent mass spectrometry methodologies have enabled the determination of zinc binding to protein cysteine residues under native conditions, preserving these interactions. biorxiv.org For instance, a competitive chemical-proteomic platform identifies metal-binding cysteines by detecting their reduced nucleophilicity when bound to zinc ions. nih.gov This allows for the global identification of zinc-binding cysteines and the study of their dynamic interactions, such as the dose-dependent decrease in glutathione S-transferase omega-1 (GSTO1) activity upon this compound treatment. nih.gov Such chemical proteomic strategies are crucial for understanding the mechanistic basis of zinc regulation over biological processes at a comprehensive level. biorxiv.org
Zinc Ion Research in Specific Biological Contexts Model Systems
Microbial Physiology and Zinc Ion Dynamics
Zinc ions (Zn²⁺) are vital cofactors for a multitude of metalloenzymes and are integral to the structural and regulatory systems within bacterial cells. Despite being a trace element required in small quantities, high concentrations of Zn²⁺ are detrimental to microorganisms. Consequently, bacteria have evolved intricate mechanisms to meticulously control intracellular Zn²⁺ levels, balancing the necessity for this metal with the avoidance of its toxicity wikipedia.org.
Bacterial Zinc Homeostasis Regulators
Bacterial zinc homeostasis is meticulously maintained through a dynamic interplay of Zn²⁺-uptake/import and Zn²⁺-efflux/export systems wikipedia.org. These systems are primarily governed by specific transcriptional regulators that sense intracellular zinc concentrations and modulate gene expression accordingly.
Key Bacterial Zinc Homeostasis Regulators:
| Regulator | Family/Type | Function | Mechanism | Examples |
| Zur | Ferric uptake regulator (Fur) family | Global regulator of zinc homeostasis, primarily represses zinc import wikipedia.org16streets.com. | Binds Zn²⁺; in zinc-bound form, it represses transcription of genes involved in Zn²⁺ import. At low Zn²⁺, it does not bind DNA, allowing import gene expression 16streets.comfishersci.fi. | Widespread in bacteria 16streets.com. |
| ZntR | MerR family | Transcriptional regulator of zinc efflux systems 16streets.comthegoodscentscompany.com. | Acts as a Zn²⁺-responsive regulator, often controlling the expression of P-type ATPases like ZntA. Can inhibit transcription of zinc transporters like ZupT thegoodscentscompany.comfishersci.ca. | Riemerella anatipestifer, Escherichia coli thegoodscentscompany.com. |
| AdcR | MarR/SlyA family | Up-regulates zinc import systems 16streets.com. | Senses intracellular zinc levels to activate genes responsible for zinc acquisition 16streets.com. | Streptococcus suis thegoodscentscompany.com. |
| CzcR | Two-Component System (TCS) | Regulates zinc efflux systems in response to periplasmic zinc fishersci.fi. | Part of the CzcRS system; periplasmic Zn²⁺ activates the sensor CzcS, which phosphorylates and activates CzcR, leading to the transcription of efflux genes like czcCBA fishersci.fi. | Pseudomonas fishersci.fi. |
Zinc import systems in bacteria include high-affinity ABC transporter family members and low-affinity import systems. Conversely, zinc export systems are commonly found within the CDF (Cation Diffusion Facilitator), RND (Resistance-Nodulation-Cell Division), and P-type ATPases families wikipedia.org.
Role of Zinc Ions in Microbial Cellular Processes
Zinc ions are fundamental to a broad spectrum of microbial cellular processes, extending beyond their role as enzymatic cofactors. They are crucial for bacterial growth and survival, participating in DNA repair, various enzymatic reactions, and responses to oxidative stress wikipedia.orgamericanelements.comalfa-chemistry.com.
The ability of bacteria to maintain Zn²⁺ homeostasis is paramount for their virulence and pathogenicity. Zinc ions are implicated in several aspects of bacterial pathogenesis, including biofilm formation, bacterial motility, and the development of antibiotic resistance wikipedia.orgamericanelements.com. Furthermore, Zn²⁺ plays a role in bacterial survival against oxidative stress wikipedia.org. An imbalance in intracellular zinc can lead to significant cellular dysfunction, including metabolic disorders, inactivation of functional proteins, and disruptions in transcriptional regulation alfa-chemistry.com.
The antimicrobial properties of zinc ions have been recognized for their ability to combat bacterial infections through various mechanisms:
Reactive Oxygen Species (ROS) Generation: Zn²⁺ can interact with the thiol groups of bacterial respiratory enzymes, leading to the production of intracellular ROS, which subsequently damage bacterial DNA, proteins, and lipids alfa-chemistry.comnih.gov.
Membrane Disruption: Direct contact of zinc particles or released Zn²⁺ ions can destabilize and increase the permeability of microbial membranes and cell walls nih.gov.
Enzyme Inactivation: Zn²⁺ can inactivate essential Zn²⁺-dependent enzymes, affecting critical cellular functions like chromatin structure and inhibiting DNA replication, ultimately leading to bacterial death alfa-chemistry.com.
Transcriptional Interference: Zinc ions can interfere with bacterial transcriptional regulation, leading to a broad disruption of cellular processes alfa-chemistry.com.
Plant Biochemistry and this compound Function
Zinc is an essential micronutrient for plants, playing a vital role in their biochemistry and metabolism. Its significance stems from its involvement in numerous cellular and physiological activities that promote plant growth, development, and yield thegoodscentscompany.comnih.gov.
Zinc Transport and Redistribution in Plant Systems
The efficient acquisition, transport, and redistribution of zinc ions are crucial for plants to maintain proper functioning and to cope with varying zinc availability in the soil. Plants primarily absorb Zn²⁺ from the soil through their roots, either as free ions or in complex with organic ligands such as mugineic acid (MuA) thegoodscentscompany.com. This uptake is facilitated by various membrane transporter families.
Key Plant Zinc Transporters and Their Roles:
| Transporter Family | Examples (in Arabidopsis or general) | Primary Role | Localization/Mechanism |
| ZIP (ZRT/IRT-like Protein) | ZIP1, ZIP2, ZIP4, ZIP12, IRT3 | High-affinity uptake from soil, cellular zinc uptake, mobilization into organelles thegoodscentscompany.comnih.govctdbase.org. | Plasma membrane, organelle membranes. Induced under zinc deficiency nih.gov. |
| P1B-ATPase | HMA2, HMA4, HMA1 | Efflux, long-distance transport, detoxification thegoodscentscompany.comnih.govghostarchive.org. | Plasma membrane (HMA2, HMA4 for xylem loading), chloroplast (HMA1 for detoxification) nih.gov. |
| YSL (Yellow Stripe Like) | Uptake of Zn-mugineic acid complexes thegoodscentscompany.com. | Involved in transport of metal-ligand complexes thegoodscentscompany.com. | |
| NRAMP (Natural Resistance-Associated Macrophage Protein) | General metal ion transport, including zinc ghostarchive.org. | Membrane transporters ghostarchive.org. | |
| CDF (Cation Diffusion Facilitator) | MTP1, ZAT1 | Mobilization of zinc into organelles, vacuolar sequestration nih.govghostarchive.org. | Vacuolar membrane nih.gov. |
| PCR (Plant Cadmium Resistance) | PCR2 | Redistribution and detoxification of zinc nih.gov. | Involved in zinc movement within the plant nih.gov. |
Once absorbed, zinc is transported throughout the plant via two primary vascular systems: the xylem and the phloem senescence.infofishersci.ca. Xylem transport carries Zn²⁺ acropetally from roots to shoots in the transpiration stream. Phloem transport, being more selective, allows for the redistribution of zinc within the shoot and its accumulation in developing tissues, such as meristems (root tips, shoot apex, axillary buds), fruits, and seeds senescence.infofishersci.ca. Notably, a significant portion of zinc found in mature grains, such as rice, is remobilized from vegetative tissues rather than directly transported after uptake during the grain-filling stage senescence.info.
Transcriptional Responses to Zinc Availability in Plants
Plants exhibit sophisticated transcriptional responses to adapt to varying levels of zinc availability, particularly under conditions of zinc deficiency. These responses involve biochemical and physiological adjustments aimed at improving zinc acquisition and utilization fishersci.se.
The regulation of these responses is tightly controlled by multiple layers, with transcriptional regulation playing a central role. Key players in this regulatory network are the F-group basic region leucine-zipper (F-bZIP) transcription factors, such as bZIP19 and bZIP23 in Arabidopsis thaliana, and their homologs OsbZIP48 and OsbZIP50 in rice ctdbase.orgfishersci.sewikipedia.orgmitoproteome.orgthermofisher.com.
These F-bZIP transcription factors function as direct sensors of intracellular zinc status. They achieve this by binding Zn²⁺ ions to a characteristic Cys/His-rich motif, known as the Zinc-Sensor Motif (ZSM) wikipedia.orgthermofisher.com. Under conditions of zinc deficiency, bZIP19 and bZIP23, which are partially redundant in function, activate the transcription of a specific set of zinc homeostasis genes ctdbase.orgmitoproteome.org. These target genes include members of the ZIP family of zinc transporters, which are crucial for cellular zinc uptake, and genes encoding Nicotianamine (B15646) Synthase (NAS) enzymes. NAS enzymes produce nicotianamine (NA), a metal-chelating molecule essential for zinc distribution within the plant ctdbase.orgmitoproteome.orgthermofisher.com. These transcription factors bind to a specific DNA sequence in the promoter regions of their target genes, known as the Zinc Deficiency Response Element (ZDRE) mitoproteome.org. Beyond transcriptional regulation, epigenetic regulation and post-transcriptional mechanisms involving small RNAs and alternative splicing also contribute to the plant's response to zinc availability fishersci.se.
Animal Models in this compound Research
Zinc ions are essential for numerous physiological processes in animals, and research utilizing animal models has provided critical insights into the consequences of zinc dyshomeostasis, particularly in neurological function and bone metabolism.
Behavioral and Neurological Studies: Zinc deficiency in animal models, including rodents and rhesus monkeys, has been consistently linked to significant behavioral impairments. These include altered learning and memory capabilities, deficits in attention, and impaired social behavior uni.lunih.gov. Studies have shown that prenatal zinc deficiency can lead to severe and, in some cases, irreversible learning deficits in offspring uni.lu. Furthermore, direct manipulation of this compound levels in the brain, such as through intra-hippocampal infusion of zinc chelators like diethyldithiocarbamate (B1195824) (DEDTC) or Calcium disodium (B8443419) EDTA (CaEDTA), has been observed to alter learning and memory processes in rodents uni.lu. Conversely, research in rodent models suggests that zinc ions can exert anxiolytic, antidepressant, and antipsychotic-like effects. These beneficial neurological effects are potentially mediated by zinc's antagonistic activity at the N-methyl D-aspartate (NMDA) receptor, where zinc ions can inhibit the receptor at various concentrations nih.govnih.gov.
Bone Regeneration Studies: Animal models have also been employed to investigate the role of zinc ions in bone regeneration. In a sheep bone defect model, zinc-enriched mesoporous bioactive glasses (MBGs) were evaluated for their osteogenic potential. While in vitro studies indicated that Zn²⁺ ions promoted cell viability and the expression of early markers for cell differentiation and angiogenesis, the in vivo results were less straightforward. The release of Zn²⁺ ions from the MBGs in the sheep model was found to inhibit the mineralization process and consequently prevented the proper integration of the material into the bone tissue. Although angiogenesis was observed in vivo, it appeared to contribute primarily to an inflammatory response rather than promoting new bone formation, highlighting a complex interplay of zinc ions in the bone healing environment nih.gov.
Autism Spectrum Disorder (ASD) Research: this compound dyshomeostasis has emerged as a significant area of investigation in animal models of Autism Spectrum Disorder (ASD). Zn²⁺ is crucial for the proper function of numerous proteins, including enzymes and transcription factors, and plays a key role in neurogenesis, cell differentiation, and the modulation of synaptic transmission and plasticity herts.ac.uk. Research indicates that mutations in genes linked to ASD can lead to zinc dyshomeostasis, thereby disrupting pivotal biological processes relevant to the disorder. Moreover, zinc deficiency during pregnancy in animal models has been shown to alter the composition of the gut microbiota, induce the production of pro-inflammatory cytokines, and potentially affect neuronal functioning in the offspring, suggesting a link between maternal zinc status and ASD etiology herts.ac.uk.
Impact of this compound Deficiency and Supplementation on Neurobiological Functions
Cognitive and Behavioral Manifestations
This compound deficiency has significant adverse effects on cognitive and behavioral functions, while appropriate supplementation can offer beneficial outcomes.
Impact of this compound Deficiency: Zinc deficiency is linked to impaired neurogenesis and increased neuronal apoptosis, which can lead to deficits in learning and memory. It has been associated with cerebral aging, depression, Parkinson's disease, and Alzheimer's disease. In children, insufficient zinc levels are connected to decreased learning ability, apathy, lethargy, and mental retardation. Zinc deficiency during pregnancy and lactation has been linked to congenital abnormalities in children's nervous systems due to its vital role in brain development. Animal studies confirm that zinc deficiency during critical periods of brain growth or in juvenile/adolescent stages negatively impacts cognitive development, leading to decreased activity, increased emotional behavior, and impaired memory and learning capacity. Furthermore, prenatal zinc deficiency has been identified as a significant risk factor for neurobiological and behavioral abnormalities resembling Autism Spectrum Disorder (ASD) in offspring, including social and communication deficits, repetitive behaviors, impaired motor learning, and heightened anxiety.
Impact of this compound Supplementation: Conversely, this compound supplementation has demonstrated positive effects on cognitive functions. Clinical trials have shown that zinc supplementation can improve performance on cognition tests. In animal models, it has been observed to enhance spatial memory, learning, and exploratory activities. Dietary zinc supplementation has also been shown to reverse depression-like behaviors in animal models and can alleviate synaptic defects caused by ASD-related genetic alterations, particularly in glutamatergic neuronal synapses. Low-dose zinc supplementation has been found to reduce neuroinflammation and memory deficits in diet-induced obesity models. However, it is crucial to note that high-dose zinc supplementation can paradoxically induce specific zinc deficiency in the hippocampus, leading to impaired learning and memory dueating to decreased availability of synaptic zinc and brain-derived neurotrophic factor (BDNF) deficits.
Table 1: Cognitive and Behavioral Impacts of this compound Dysregulation
Q & A
Q. Methodological Approach :
- Synthesis Variables : Systematically vary Zn²⁺ concentrations (e.g., 0.5–5 wt%) during HAp precipitation via wet chemical methods. Monitor pH and temperature to control crystallinity .
- Characterization : Use XRD to analyze lattice parameter shifts (e.g., reduced a-axis with Zn²⁺ doping) and FTIR to identify phosphate band modifications. SEM-EDS quantifies zinc distribution .
- Functional Testing : Assess bioactivity via simulated body fluid immersion (e.g., apatite layer formation) and mechanical properties (e.g., nanoindentation for hardness).
What experimental strategies mitigate variability in this compound concentrations when studying metalloenzyme activity?
Q. Advanced Protocol :
- Purification Control : Use Chelex-treated buffers to remove contaminating Zn²⁺ during protein isolation. Validate zinc content via ICP-MS post-purification .
- Activity Assays : Compare colorimetric sulfide-release assays (e.g., methylene blue method) with radiolabeled [³⁵S]-Cys autoradiography to resolve discrepancies in NFS1 desulfurase activity .
- Standardization : Report zinc co-purification levels (µg/g protein) and include positive controls (e.g., Zn²⁺-supplemented reactions).
How can response surface methodology (RSM) optimize this compound adsorption parameters in biosorbent studies?
Q. Statistical Workflow :
- Design : Implement Box-Behnken Design (BBD) with factors like pH (3.5–6.1), initial [Zn²⁺] (5–100 mg/L), and biosorbent dosage (0.1–1 g). Run 29 experiments to model interactions .
- Validation : Use ANOVA to confirm model significance (e.g., p < 0.05) and R² > 0.9. Optimize conditions (e.g., pH 5.3, 0.6 g dosage) for >90% removal efficiency .
How to design experiments to assess zinc’s role in fungal stress tolerance?
Q. Biological Testing Framework :
- Factorial Design : Vary Zn²⁺ concentrations (0–100 µM) under oxidative (H₂O₂) or thermal stress. Measure growth rates (OD₆₀₀) and stress markers (e.g., catalase activity) .
- Omics Integration : Pair phenotypic data with transcriptomics (e.g., Zn-regulated genes like ZRT1) and metalloproteomics to identify zinc-binding proteins .
What analytical techniques are suitable for zinc quantification in environmental and biological matrices?
Q. Technique Selection Guide :
- Trace Levels : Use ICP-MS (detection limit: 0.1 µg/L) for natural waters or ETAAS for vegetal matrices (ash digestion protocol) .
- Cost-Effective Screening : Combine FAAS with solid-phase extraction (e.g., imprinted polymers) for concentrations >10 µg/L .
How can discrepancies in this compound effects across biochemical studies be systematically addressed?
Q. Resolution Framework :
- Meta-Analysis : Compile studies reporting Zn²⁺-enzyme interactions; normalize data by zinc/protein molar ratios and assay conditions (e.g., buffer composition) .
- Reprodubility Checks : Replicate key experiments with standardized reagents (e.g., ZnSO₄ vs. ZnCl₂) and disclose batch-specific zinc contamination levels .
What considerations are crucial when doping zinc oxide (ZnO) nanomaterials with transition metals for catalytic applications?
Q. Material Synthesis Guidelines :
- Dopant Selection : Use Al³⁺ or Co²⁺ for enhanced conductivity; Mg²⁺ for bandgap modulation. Co-precipitation or microwave synthesis ensures uniform doping .
- Characterization : XRD confirms wurtzite structure retention; PL spectroscopy evaluates defect states. Test photocatalytic activity via methylene blue degradation .
How to utilize the ZINC database for identifying zinc-targeting ligands in virtual screening?
Q. Database Navigation :
- Subset Filtering : Select “Clean” subsets (benign functional groups) or “In-Stock” molecules. Use pH-specific 3D conformers (e.g., pH 7.4 for physiological targets) .
- Query Tools : Perform similarity searches (Tanimoto >0.7) or sub-structure queries (e.g., zinc-binding motifs like thiols). Export SD files for docking (AutoDock Vina) .
What methodologies assess the toxicological impact of zinc ions in aquatic ecosystems?
Q. Ecotoxicology Protocols :
- Biomarkers : Measure metallothionein levels in fish gills (ELISA) or algae growth inhibition (EC₅₀ via microplate assays) .
- Risk Modeling : Calculate hazard quotients (HQ) using [Zn²⁺] in water (µg/L) vs. LC₅₀ values for local species (e.g., Daphnia magna) .
How to evaluate the efficiency of this compound removal using novel biosorbents in aqueous systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
